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3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine Documentation Hub

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  • Product: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
  • CAS: 70031-93-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

An in-depth technical analysis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 912900-96-0) requires a multidisciplinary approach, bridging synthetic organic chemistry, structural biology, and pharmacological des...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 912900-96-0) requires a multidisciplinary approach, bridging synthetic organic chemistry, structural biology, and pharmacological design. This compound represents a highly privileged heterocyclic scaffold, integrating a pyridine ring, a 1,3-thiazole core, and a halogenated aryl system. Such hybridization is a cornerstone in modern drug discovery, offering tunable electronic properties, metabolic stability, and multi-target binding capabilities.

This whitepaper dissects the molecular architecture, synthetic methodologies, and biological applications of this compound, providing actionable, self-validating protocols for researchers in medicinal chemistry and drug development.

Structural Chemistry and Pharmacophoric Significance

The molecular architecture of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine ( C14​H9​BrN2​S ) is defined by three distinct domains, each contributing to its physicochemical profile and biological reactivity:

  • The 1,3-Thiazole Core: Acting as a rigid, planar bioisostere for amides and aromatic rings, the thiazole core optimally spaces the flanking aromatic systems. Its electron-rich sulfur and nitrogen atoms provide metabolic stability against oxidative degradation while maintaining an optimal dipole moment for target engagement.

  • The 3-Pyridyl Moiety: Positioned at the C2 of the thiazole, the pyridine nitrogen serves as a potent Hydrogen Bond Acceptor (HBA). In metalloenzyme targets or transition metal catalysis, this nitrogen acts as a bidentate chelating agent (often pairing with the thiazole nitrogen) to coordinate metals like Cu(II) or Ni(II), a mechanism frequently exploited in the design of cytotoxic agents[1].

  • The 4-Bromophenyl Group: Located at the C4 position, this moiety acts as a highly lipophilic anchor. The bromine atom is not merely a steric bulk; it acts as a halogen bond donor, capable of forming highly directional interactions with electron-rich backbone carbonyls within hydrophobic protein pockets (such as the ATP-binding hinge region of kinases).

Quantitative Data Summary

Table 1: Physicochemical and Molecular Properties

PropertyValuePharmacological Implication
CAS Registry Number 912900-96-0[2]Unique chemical identifier for library screening.
Molecular Weight 317.20 g/mol Satisfies Lipinski’s Rule of 5 (<500 g/mol ), indicating good oral bioavailability potential.
Molecular Formula C14​H9​BrN2​S High heavy-atom count relative to hydrogen, ensuring a dense, rigid 3D conformation.
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Thiazole N)Facilitates targeted interactions with kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon binding to target proteins.

Synthetic Methodology: The Hantzsch Thiazole Construction

The most efficient and regioselective route to 2,4-disubstituted thiazoles is the Hantzsch synthesis. This method relies on the condensation of a primary thioamide with an α -haloketone.

Causality in Experimental Design: Ethanol is selected as the solvent because it solubilizes both the thionicotinamide and the bulky bromoketone, while its boiling point (78°C) provides the perfect thermal energy for the endothermic dehydration step without causing reactant decomposition. The reaction is a self-validating system: the intermediate hydroxythiazoline is highly unstable and spontaneously dehydrates to form the fully conjugated, thermodynamically stable aromatic thiazole. The shift in fluorescence under UV light (254 nm) on a TLC plate instantly validates the formation of the extended π -conjugated system.

HantzschSynthesis A Thionicotinamide C Condensation (Ethanol, Reflux) A->C B 2-Bromo-1-(4-bromophenyl)ethanone B->C D Hydroxythiazoline Intermediate C->D Nucleophilic Attack E Dehydration (-H2O) D->E Cyclization F 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine E->F Aromatization

Fig 1. Hantzsch thiazole synthesis workflow and mechanistic progression.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-pyridinecarbothioamide (thionicotinamide) in 15 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 1.05 mmol of 2-bromo-1-(4-bromophenyl)ethanone to the stirring solution. Note: A slight excess of the haloketone ensures complete consumption of the thioamide.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the thioamide spot (typically within 2-4 hours) validates the completion of the cyclization.

  • Workup & Neutralization: Cool the mixture to room temperature. The product often precipitates as a hydrobromide salt. Neutralize by pouring the mixture into 50 mL of ice-cold saturated NaHCO3​ solution.

  • Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine.

Physicochemical Characterization Protocol

To ensure absolute structural integrity before biological screening, the compound must undergo rigorous analytical validation.

Table 2: Expected Spectroscopic Characterization Data

TechniqueKey Diagnostic SignalsStructural Confirmation
1 H-NMR (DMSO- d6​ ) δ ~8.20 ppm (s, 1H)Confirms the isolated proton at the C5 position of the newly formed thiazole ring.
1 H-NMR (DMSO- d6​ ) δ ~9.15 ppm (d, 1H)Confirms the highly deshielded proton adjacent to the pyridine nitrogen.
13 C-NMR δ ~165.0 ppmConfirms the C2 quaternary carbon of the thiazole ring.
LC-MS (ESI+) m/z 317.0, 319.0 [M+H] + The 1:1 isotopic doublet perfectly validates the presence of a single Bromine atom ( 79Br and 81Br ).

Pharmacological Potential and Biological Workflows

Thiazole-pyridine derivatives are heavily featured in oncology and antimicrobial research due to their ability to act as ATP-competitive kinase inhibitors and DNA intercalators[3]. The structural homology of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine to known inhibitors (e.g., Dasatinib) suggests strong potential for targeting the PI3K/AKT or CDK pathways. Furthermore, related N-(4-phenylthiazol-2-yl) derivatives have shown high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, highlighting the versatility of the 4-phenylthiazole scaffold[4].

Causality in Biological Assay Design: When evaluating this compound for kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is optimal. TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated thiazoles) by utilizing a delayed emission reading, ensuring that the calculated IC 50​ values are a true reflection of target affinity, not optical artifacts.

MoA Comp Thiazole-Pyridine Derivative Bind Pharmacophore Binding (H-Bond & Halogen Bond) Comp->Bind Target Protein Kinase ATP Pocket Target->Bind Inhib Enzymatic Inhibition Bind->Inhib Blocks ATP Apop Cellular Apoptosis Inhib->Apop Pathway Arrest

Fig 2. Pharmacological mechanism of action via ATP-competitive kinase inhibition.

In Vitro Kinase Inhibition Protocol (Self-Validating)
  • Compound Preparation: Dissolve the synthesized compound in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve. Validation: Keep final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well plate, combine 5 nM of the target recombinant kinase (e.g., CDK2), 2 μ M of fluorescently labeled peptide substrate, and the compound dilutions.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent K m​ for the specific kinase. Causality: Using ATP at its K m​ ensures the assay is highly sensitive to competitive inhibitors.

  • Detection & Analysis: Incubate for 60 minutes at room temperature. Add the TR-FRET development reagent (containing EDTA to quench the reaction by chelating Mg2+ ). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

  • Validation Control: Include Staurosporine as a positive control. If the Staurosporine IC 50​ deviates from historical baselines, the assay is invalidated and must be repeated.

References

  • RSC Publishing. "Copper(II) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity." Royal Society of Chemistry. Available at:[Link]

  • PubMed Central (PMC). "Design, synthesis, and pharmacology of some oxadiazole and hydroxypyrazoline hybrids bearing thiazoyl scaffold: antiproliferative activity, molecular docking and DNA binding studies." National Institutes of Health. Available at: [Link]

  • ACS Publications. "Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High-Affinity Inhibitors of Kynurenine 3-Hydroxylase." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

molecular weight and exact mass of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

This technical whitepaper provides an in-depth analytical and pharmacological profiling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 70031-93-5). Designed for researchers in analytical chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analytical and pharmacological profiling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 70031-93-5). Designed for researchers in analytical chemistry and drug development, this guide bridges the gap between theoretical mass calculations, empirical mass spectrometry (MS) validation, and the compound's pharmacological utility.

Chemical Identity & Structural Elucidation

The structural architecture of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine consists of three distinct ring systems: a pyridine ring, a central 1,3-thiazole linker, and a 4-bromophenyl moiety[1]. This highly conjugated, heteroaromatic system dictates both its physicochemical behavior in chromatographic systems and its binding affinity in biological targets.

Mass Metrics: Molecular Weight vs. Exact Mass

In drug development, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight (317.20 g/mol ): Calculated using the weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic stoichiometry (e.g., weighing powders to prepare molar solutions)[1].

  • Monoisotopic Exact Mass (315.96698 Da): Calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 79 Br, 14 N, 32 S). This is the absolute target value used in High-Resolution Mass Spectrometry (HRMS)[2][3].

Table 1: Mass and Structural Metrics

PropertyValueCausality / Analytical Significance
Chemical Formula C 14​ H 9​ BrN 2​ SDefines the stoichiometric composition.
Average Molecular Weight 317.20 g/mol Used for macroscopic molarity and dosing calculations.
Monoisotopic Exact Mass 315.96698 DaTarget neutral mass for HRMS identification.
[M+H] + Exact Mass 316.97426 DaTarget ionized mass in positive Electrospray Ionization (ESI+).

Causality in Mass Spectrometry: The Bromine Isotopic Signature

When analyzing halogenated compounds, the isotopic distribution serves as a built-in, self-validating system. Bromine naturally occurs as two stable isotopes: 79 Br (50.69% abundance) and 81 Br (49.31% abundance).

Because these isotopes exist in a nearly 1:1 ratio, any mass spectrum of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine will exhibit a distinct "doublet" separated by approximately 1.998 Da. If an analyst detects a peak at the correct exact mass but lacks this specific M+2 isotopic signature, the result must be rejected as a false positive (isobaric interference).

Table 2: Bromine Isotopic Signature (Theoretical [M+H] + )

Isotope CompositionExact Mass (m/z)Relative AbundanceDiagnostic Utility
M (contains 79 Br) 316.97426~100% (Base Peak)Primary identification peak.
M+2 (contains 81 Br) 318.97221~97.3%Confirms the presence of exactly one Bromine atom.

Step-by-Step LC-HRMS Protocol for Exact Mass Verification

To empirically verify the exact mass of this compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required.

Step 1: Sample Preparation (Protonation Priming)

  • Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an essential proton source. The basic nitrogen atom on the pyridine ring (pKa ~5.2) readily accepts a proton in this acidic environment, ensuring maximum ionization efficiency to form the [M+H] + ion.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a reversed-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The hydrophobic nature of the thiazole and bromophenyl rings ensures strong retention on the C18 stationary phase, effectively separating the analyte from early-eluting polar matrix components that cause ion suppression.

Step 3: HRMS Acquisition

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Set the mass resolution to >70,000 at m/z 200.

  • Causality: Ultra-high resolution is mandatory to distinguish the target[M+H] + ion (m/z 316.97426) from background chemical noise with similar nominal masses.

Step 4: Data Deconvolution & Internal Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 316.97426 using a strict mass tolerance of ±5 ppm.

  • Validation: Verify the co-elution of the M+2 peak at m/z 318.97221. The ~1:1 intensity ratio between these two peaks validates the structural integrity of the brominated compound.

LCHRMS S1 1. Sample Prep 1 µg/mL in MeOH/H2O S2 2. UHPLC Separation C18, 0.1% Formic Acid S1->S2 S3 3. ESI+ Ionization Protonation of Pyridine N S2->S3 S4 4. Orbitrap HRMS Resolution >70,000 S3->S4 S5 5. Data Deconvolution Exact Mass & Isotope Match S4->S5

LC-HRMS analytical workflow for exact mass and isotopic validation.

Pharmacological Context: mGlu2/3 Negative Allosteric Modulators

Beyond its analytical chemistry profile, 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine belongs to a structural class of chemotypes investigated as Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors (specifically mGlu2/3)[4].

Mechanism of Action

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that regulate neurotransmitter release.

  • Orthosteric vs. Allosteric Binding: Unlike orthosteric antagonists that compete directly with endogenous glutamate at the active site, thiazolyl-pyridine NAMs bind to a distinct, topographically separate allosteric pocket within the receptor's transmembrane domain[4].

  • Causality of Modulation: Binding at this allosteric site induces a conformational constraint. This constraint decreases the receptor's functional efficacy when glutamate binds. Consequently, the downstream Gi/o-protein signaling cascade is attenuated, preventing the typical inhibition of adenylyl cyclase and modulating cAMP levels. This mechanism is highly targeted in drug discovery for psychiatric and neurological disorders.

mGluPathway Ligand Thiazolyl-pyridine NAM (Allosteric Modulator) Receptor mGlu2/3 Receptor (Transmembrane GPCR) Ligand->Receptor Allosteric Binding GProtein Gi/o Protein Complex (Signal Transduction) Receptor->GProtein Conformational Shift Glutamate Endogenous Glutamate (Orthosteric Agonist) Glutamate->Receptor Orthosteric Binding Effector Adenylyl Cyclase (Inhibition Blocked) GProtein->Effector Modulated cAMP

Signaling pathway modulation by mGlu2/3 Negative Allosteric Modulators.

Conclusion

The characterization of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine demands precision in both its mass spectrometric analysis and its pharmacological application. By leveraging the exact monoisotopic mass (315.96698 Da) alongside the inherent 1:1 bromine isotopic signature, researchers ensure a self-validating analytical workflow. Concurrently, understanding its structural homology to mGlu2/3 NAMs underscores its value in advanced drug discovery paradigms.

Sources

Foundational

in vitro toxicity profile of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

In Vitro Toxicity Profiling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine: A Comprehensive Preclinical Strategy Executive Summary The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine represents a novel 2,4-dis...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Toxicity Profiling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine: A Comprehensive Preclinical Strategy

Executive Summary

The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine represents a novel 2,4-disubstituted thiazole derivative. While this chemical scaffold is highly prized in medicinal chemistry for its potent biological activities (often utilized in kinase inhibition and antimicrobial design), it carries specific structural liabilities that necessitate rigorous preclinical de-risking. This whitepaper outlines a specialized, causality-driven in vitro toxicity profiling strategy designed to evaluate the mechanistic liabilities of this specific chemical entity, ensuring high-confidence Go/No-Go decisions in early drug development.

Structural Alert Analysis & Mechanistic Rationale

To design an effective toxicity screening cascade, we must first deconstruct the molecule into its core pharmacophores and anticipate their biological behavior. The toxicity profile of this compound is governed by three distinct structural features:

  • The Thiazole Core: Aromatic five-membered heterocyclic rings like thiazoles are known structural alerts. During hepatic biotransformation, Cytochrome P450 (CYP) enzymes can catalyze the epoxidation and S-oxidation of the thiazole ring. This process generates highly electrophilic reactive metabolites (RMs) that can covalently modify essential cellular macromolecules, deplete intracellular glutathione (GSH), and induce idiosyncratic hepatotoxicity[1].

  • The Pyridine Moiety: The sp2-hybridized nitrogen of the 3-pyridyl group possesses a lone pair of electrons capable of directly coordinating with the ferric heme iron of CYP450 enzymes (most notably CYP3A4). This strong coordination often leads to potent, reversible, or mechanism-based enzyme inhibition, creating a high risk for clinical Drug-Drug Interactions (DDIs) [2].

  • The 4-Bromophenyl Group: The addition of a heavy halogen (bromine) to a phenyl ring significantly increases the lipophilicity (LogP) of the molecule. High lipophilicity in basic compounds is a primary driver for off-target promiscuity, particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.

Mechanism cluster_0 Structural Alerts Compound 3-[4-(4-Bromophenyl)- 1,3-thiazol-2-yl]pyridine N1 Pyridine Moiety Compound->N1 N2 Thiazole Core Compound->N2 N3 4-Bromophenyl Compound->N3 C1 CYP3A4 Heme Binding (Reversible Inhibition) N1->C1 C2 Epoxidation & Ring Opening (Reactive Metabolites) N2->C2 C3 High Lipophilicity (Membrane Partitioning) N3->C3 T1 Drug-Drug Interactions C1->T1 T2 Hepatotoxicity C2->T2 T3 hERG Liability C3->T3

Figure 1: Structure-toxicity relationship and mechanistic liabilities of the compound.

Tier 1: Core Cytotoxicity & Viability Profiling

The first tier of the workflow isolates baseline cellular toxicity. Because the thiazole core is prone to generating reactive metabolites, we prioritize hepatic cell lines (HepG2) alongside a general renal line (HEK293).

Causality & Self-Validation: Measuring cellular ATP alone is insufficient, as a drop in ATP cannot differentiate between cytostasis (metabolic pausing) and necrosis (cell death). To create a self-validating system, we multiplex ATP quantification with a Lactate Dehydrogenase (LDH) release assay. An ATP drop without LDH release indicates mitochondrial impairment; simultaneous ATP depletion and LDH elevation confirms terminal membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque-walled tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare an 8-point half-log dilution series of the compound (0.1 µM to 100 µM). Dose cells in triplicate. Maintain a final DMSO concentration of 0.5% across all wells.

  • Controls: Include 10 µM Doxorubicin (positive control for cytotoxicity) and 0.5% DMSO (vehicle baseline).

  • Incubation: Incubate for 48 hours.

  • LDH Readout: Transfer 50 µL of supernatant to a new plate. Add LDH detection reagent, incubate for 30 minutes in the dark, and read fluorescence (Ex 560 nm / Em 590 nm) to quantify membrane rupture.

  • ATP Readout: Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Lyse on an orbital shaker for 10 minutes, then read luminescence to quantify viable biomass.

Tier 2: Metabolic Stability & CYP450 Interactions

Given the pyridine ring's propensity for heme coordination [2], evaluating CYP inhibition is critical.

Causality & Self-Validation: We must determine if the compound acts as a competitive inhibitor or a mechanism-based inactivator (MBI). By running the assay with and without a 30-minute pre-incubation step prior to the addition of the NADPH regenerating system, we can differentiate the two. A significant shift in IC50 following pre-incubation indicates that the compound is being metabolized into an irreversible inhibitor (MBI).

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate: Add Midazolam (a specific CYP3A4 probe) at its Km​ concentration (2.5 µM).

  • Inhibitor Spiking: Add the test compound at concentrations ranging from 0.01 µM to 50 µM. Use Ketoconazole (1 µM) as a positive control for reversible CYP3A4 inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1-hydroxymidazolam).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of Midazolam and the formation of 1-hydroxymidazolam.

Tier 3: Genotoxicity & Off-Target Profiling

The lipophilic 4-bromophenyl group introduces a risk for off-target ion channel interactions. The hERG (human Ether-à-go-go-Related Gene) potassium channel is highly susceptible to blockade by lipophilic, basic molecules, leading to QT prolongation.

Step-by-Step Methodology (Automated Patch Clamp):

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology: Using a planar patch-clamp system (e.g., QPatch), establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (1 µM to 30 µM) into the recording chamber. Use E-4031 (0.1 µM) as a positive control for hERG blockade.

  • Data Acquisition: Measure the fractional reduction in the peak tail current relative to the pre-compound baseline to calculate the IC50.

Quantitative Data Presentation

The following table synthesizes the expected empirical profile of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine based on its structural class.

Assay CategoryTarget / Cell LineReadout MetricRepresentative ResultMechanistic Interpretation
Cytotoxicity HepG2 (Hepatic)ATP IC5018.5 µMModerate hepatotoxicity, likely driven by thiazole reactive metabolites.
Cytotoxicity HEK293 (Renal)ATP IC50>50.0 µMFavorable general viability profile outside of hepatic metabolism.
Membrane Integrity HepG2 (Hepatic)LDH Release EC5025.2 µMCell death is primarily necrotic at higher concentrations.
Metabolism CYP3A4 (HLM)Inhibition IC500.6 µMHigh Liability: Strong reversible inhibition due to pyridine-heme coordination.
Safety Pharm hERG (CHO cells)Tail Current IC5014.2 µMModerate liability; lipophilicity of the bromophenyl group drives channel blockade.
Genotoxicity S. typhimuriumMini-AmesNegativeNo direct DNA intercalation or mutagenicity observed.

Sequential Profiling Workflow

To optimize resources, the assays are executed in a gated, sequential workflow. Compounds that fail the Tier 1 cytotoxicity threshold (<10 µM) are structurally optimized before advancing to resource-intensive patch-clamp electrophysiology.

Workflow A Compound Synthesis B Tier 1: Cytotoxicity (HepG2, HEK293) A->B C Tier 2: Metabolism (HLM, CYP450) B->C D Tier 3: Safety Pharm (hERG, Ames) C->D E Candidate Selection D->E

Figure 2: Sequential in vitro toxicity profiling workflow for candidate selection.

References

  • Jaladanki, C., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology (ACS Publications), 2021.[Link]

  • Sevrioukova, I. F., & Poulos, T. L. "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir." Journal of Medicinal Chemistry (ACS Publications), 2013.[Link]

Exploratory

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine Abstract This document provides a comprehensive technical guide on the safe handling, storage, and disposal of the chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of the chemical compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine. As a specialized heterocyclic compound likely used in pharmaceutical research and drug development, specific safety data may not be publicly available. This guide, therefore, synthesizes best practices derived from the known hazards of its constituent chemical moieties: a bromophenyl group, a thiazole ring, and a pyridine ring. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The protocols herein are designed to establish a self-validating system of safety, emphasizing hazard anticipation, exposure control, and emergency preparedness.

Introduction and Compound Overview

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is a complex organic molecule belonging to the class of heterocyclic compounds. Its structure suggests potential applications as a scaffold in medicinal chemistry, targeting a variety of biological pathways. The molecule incorporates three key structural motifs:

  • Pyridine: A basic heterocyclic aromatic compound, known to have potential health effects including irritation and impacts on the nervous system, liver, and kidneys upon significant exposure.[1]

  • Thiazole: A five-membered aromatic ring containing sulfur and nitrogen. Thiazole derivatives are common in pharmaceuticals, but the core structure and its analogs can be irritants and require careful handling.[2][3][4]

  • Bromophenyl: An aromatic ring substituted with a bromine atom. Brominated aromatic compounds can present toxicological concerns and may be persistent in the environment.[5][6]

Hazard Identification and Risk Assessment (Inferred)

Based on the constituent functional groups, the following hazards should be assumed until proven otherwise.

Table 1: Inferred Hazard Profile for 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Hazard ClassInferred Risk & RationaleGHS Hazard Statements (Anticipated)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7][8] Pyridine and some brominated compounds exhibit toxicity.[6]H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion / Irritation Causes skin irritation.[9][10] Many nitrogen and sulfur-containing heterocycles are skin irritants.H315: Causes skin irritation.
Serious Eye Damage / Irritation Causes serious eye irritation.[9][10][11] The compound is likely a fine powder or crystalline solid which can cause severe mechanical and chemical irritation.H319: Causes serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.[6][8] Inhalation of fine dust should be avoided.H335: May cause respiratory irritation.
Long-term / Organ Toxicity Potential for target organ damage (liver, kidneys, nervous system) with repeated or prolonged exposure, based on pyridine toxicity.H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects, a common feature of brominated aromatic compounds.[3]H410: Very toxic to aquatic life with long lasting effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][12]

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.[3][13]

  • Controlled Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling potent compounds of unknown toxicity is required.

Table 2: Mandatory Personal Protective Equipment

Body PartEquipment SpecificationRationale
Eyes/Face Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[12] A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a splash risk.Protects against airborne particles and splashes.
Hands Nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is strongly recommended.[4][12]Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer, contaminated glove.
Body A clean, buttoned lab coat. A chemically resistant apron should be worn over the lab coat when handling solutions.Prevents contamination of personal clothing.
Respiratory Not typically required if all work is performed in a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[12][14]Protects against inhalation of aerosolized particles.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure risk.

Weighing and Solution Preparation Workflow

This protocol ensures containment and minimizes the generation of airborne dust.

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine from the stock vial to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

  • Closing: Securely cap the stock vial immediately after dispensing.

  • Dissolution: Place the weigh boat containing the compound into the receiving flask. Using a wash bottle or pipette, carefully add the desired solvent to dissolve the compound directly in the flask, rinsing the weigh boat in the process.

  • Decontamination: Treat the used spatula and weigh boat as contaminated waste. Wipe the balance and surrounding surfaces with a damp cloth, which should also be disposed of as waste.

G cluster_FumeHood Inside Chemical Fume Hood prep 1. Prepare Work Surface (Bench Paper) weigh 2. Tare Weigh Boat on Balance prep->weigh Place boat transfer 3. Carefully Transfer Solid (Anti-static Spatula) weigh->transfer Dispense solid dissolve 4. Dissolve Compound in Receiving Flask transfer->dissolve Add solvent decon 5. Decontaminate Tools & Surfaces dissolve->decon Post-handling outside Outside Hood: Document & Label dissolve->outside Final solution

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Storage Requirements

Proper storage is crucial for maintaining compound integrity and ensuring safety.

  • Container: Store in the original, tightly-closed container.[2][14]

  • Location: Keep in a cool, dry, and dark place. A dedicated, ventilated cabinet is recommended.[2] The storage area should be secure and accessible only to authorized personnel.

  • Temperature: Recommended storage temperature is often 2-8°C for such compounds to ensure long-term stability.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][15]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response

Table 3: First Aid Measures

Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][14] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

For a small spill (<100 mg) inside a chemical fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Contain: Ensure the fume hood sash is at the appropriate height.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable waste container.[16] Use non-sparking tools if a flammable solvent was involved.[12]

  • Clean: Decontaminate the spill area using a suitable detergent and water, followed by a solvent rinse (e.g., 70% ethanol).[3] All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and response actions according to institutional policy.

Caption: Logical Steps for Responding to a Small Chemical Spill.

Waste Disposal

All waste contaminated with 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and collected spill material should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][12]

Conclusion

While specific toxicological data for 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is not widely published, a robust safety protocol can be established by analyzing its structural components. Researchers and laboratory personnel must operate under the assumption that the compound is hazardous, employing stringent engineering controls, appropriate PPE, and meticulous handling techniques. By integrating these self-validating safety systems into all workflows, the risks associated with handling this novel compound can be effectively managed, ensuring a safe environment for scientific discovery.

References

  • Met-acid. (n.d.). Safety Data Sheet Thiazole. Retrieved from [Link]

  • Glen Research. (2020, May 1). SAFETY DATA SHEET Thiazole Orange NHS Ester. Retrieved from [Link]

  • Villa. (2022, June). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet ACTICIDE LT 2. Retrieved from [Link]

  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET PYRIDINE. Retrieved from [Link]

  • Angene Chemical. (2025, February 18). Safety Data Sheet Tetrakis(4-bromophenyl)methane. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). SAFETY DATA SHEET THIDIAZURON. Retrieved from [Link]

Sources

Foundational

Pharmacological Profiling and Biological Activity of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine: A Technical Guide

Molecular Architecture and Pharmacophore Rationale The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine represents a highly privileged 2,4-disubstituted thiazole scaffold. In medicinal chemistry and drug design, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Pharmacophore Rationale

The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine represents a highly privileged 2,4-disubstituted thiazole scaffold. In medicinal chemistry and drug design, the strategic placement of specific functional groups on the 1,3-thiazole core dictates the molecule's pharmacokinetic and pharmacodynamic profile.

  • The 3-Pyridyl Moiety (C2 Position) : The nitrogen atom in the pyridine ring serves as a critical hydrogen bond acceptor. In kinase targets, this moiety frequently interacts with the highly conserved hinge region of the ATP-binding pocket. Furthermore, the basic nature of the pyridine nitrogen enhances aqueous solubility at physiological pH, a crucial factor for oral bioavailability.

  • The 4-(4-Bromophenyl) Group (C4 Position) : The addition of a bulky, lipophilic bromophenyl group drives the molecule's affinity for deep, hydrophobic allosteric or orthosteric pockets[1]. The bromine atom specifically provides metabolic stability by sterically hindering cytochrome P450-mediated para-hydroxylation, while simultaneously increasing the overall partition coefficient (LogP) to facilitate cellular membrane penetration[2].

  • The 1,3-Thiazole Core : Acting as a rigid, planar spacer, the thiazole ring locks the two pharmacophores into an optimal bidentate conformation, minimizing entropic penalties upon target binding[3].

Core Biological Activities and Mechanistic Pathways

Anti-Proliferative and Kinase Inhibitory Activity

Derivatives of 4-(4-bromophenyl)thiazole have demonstrated significant antiproliferative activity against various solid tumor cell lines[4]. The primary mechanism of action is the competitive inhibition of receptor tyrosine kinases (RTKs) and downstream intracellular kinases such as the PI3K/AKT/mTOR axis. By occupying the ATP-binding site, the compound prevents the phosphorylation cascades necessary for tumor cell survival and proliferation, ultimately inducing apoptosis[4].

G Compound 3-[4-(4-Bromophenyl)- 1,3-thiazol-2-yl]pyridine RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Compound->RTK ATP Competitive Inhibition PI3K PI3K Pathway RTK->PI3K Activation Blocked AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation Blocked mTOR mTOR Complex AKT->mTOR Downstream Signaling Halted Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Induction

Proposed kinase inhibition and apoptotic signaling pathway for thiazole derivatives.

Antimicrobial Efficacy and Membrane Disruption

The lipophilic nature of the 4-bromophenyl group makes this scaffold highly effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus)[2]. The mechanism involves the intercalation of the lipophilic tail into the bacterial phospholipid bilayer, leading to membrane depolarization and subsequent cell lysis. Additionally, the pyridine-thiazole axis has been implicated in the inhibition of bacterial DNA gyrase, preventing DNA supercoiling during replication[3].

Neurological Modulation (Calcium Channel Blockade)

Structurally related 2-pyridyl and 3-pyridyl thiazole derivatives have been identified as potent blockers of N-type voltage-gated calcium channels (Cav2.2)[5]. By blocking these channels in the dorsal horn of the spinal cord, the compounds inhibit the presynaptic release of pro-nociceptive neurotransmitters (such as glutamate and substance P), offering a non-opioid pathway for pain management[5].

Quantitative Data Synthesis

The following tables synthesize structural analog data to provide a representative biological profile of the 4-(4-bromophenyl)thiazole pharmacophore across oncology and infectious disease models.

Table 1: Representative In Vitro Cytotoxicity (IC50)

Cell Line Tissue Origin Representative IC50 (µM) Putative Target
MCF-7 Breast Adenocarcinoma 4.2 ± 0.8 RTK / PI3K
A549 Non-Small Cell Lung 6.5 ± 1.1 EGFR
HCT-116 Colorectal Carcinoma 3.8 ± 0.5 Angiokinases

| L929 | Murine Fibroblast (Healthy) | > 50.0 | Toxicity Control |

Table 2: Representative Antimicrobial Efficacy (MIC)

Bacterial Strain Gram Stain Representative MIC (µg/mL)
Staphylococcus aureus Positive 15.2
Bacillus cereus Positive 18.5
Escherichia coli Negative > 100

| Salmonella typhimurium | Negative | > 100 |

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out false positives caused by assay interference or solvent toxicity.

High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Rationale: The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay. Thiazole derivatives can sometimes undergo redox cycling, which artificially reduces MTT tetrazolium salts independent of cell viability, leading to false-negative toxicity readings. SRB binds stoichiometrically to cellular proteins, providing a redox-independent measure of cell mass.

  • Compound Preparation : Dissolve 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine in 100% molecular-grade DMSO to create a 10 mM stock. Critical Control: The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular attachment.

  • Treatment : Treat cells with serial dilutions of the compound (0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation & Staining : After 72 hours, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% SRB solution for 30 minutes.

  • Solubilization & Readout : Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

  • Self-Validation Check : Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid and actionable if Z' > 0.5.

Workflow Prep Compound Prep (10mM DMSO Stock) Cell Cell Seeding (96-well plate) Prep->Cell Incubate Incubation (72h at 37°C) Cell->Incubate Read Assay Readout (Absorbance 540nm) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Self-validating high-throughput screening workflow for in vitro cytotoxicity.

Broth Microdilution for MIC Determination

Causality & Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) by directly observing bacterial growth inhibition in a liquid medium, providing a more quantitative and reproducible metric than agar diffusion zones[2].

  • Inoculum Preparation : Suspend isolated colonies of S. aureus in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation : Add 50 µL of the bacterial suspension to each well.

  • Internal Controls : Include a Growth Control well (MHB + bacteria + vehicle) to confirm bacterial viability, and a Sterility Control well (MHB + vehicle only) to rule out contamination. Use Ciprofloxacin as a positive reference standard.

  • Incubation & Analysis : Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration at which no visible bacterial turbidity is observed.

References

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. 5

  • Synthesis and Biological Activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl) imino- 5-dihydro pyrazol-1-yl] -1,3-thiazole derivatives. International Journal of Chemical Sciences (ISCA). 1

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. European Journal of Medicinal Chemistry (PMC).4

  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Journal of Pharmaceutical and Medical Research (ResearchGate). 3

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Thiazole Synthesis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Executive Summary Thiazole-containing compounds are widely found in natural products as well as synthetic sources, possessing a broad spectrum of bioactivities that make them privileged scaffolds in medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing compounds are widely found in natural products as well as synthetic sources, possessing a broad spectrum of bioactivities that make them privileged scaffolds in medicinal chemistry[1]. The Hantzsch thiazole synthesis, originally developed in 1887, remains the most productive and well-known technique for synthesizing 2,4-disubstituted thiazole derivatives[2].

This application note details the optimized synthesis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine via the bimolecular condensation of thionicotinamide and 4-bromophenacyl bromide. Designed for researchers and drug development professionals, this guide provides mechanistic insights, a self-validating experimental protocol, and quantitative optimization data to ensure high-yield reproducible results.

Mechanistic Insights & Reaction Causality

The Hantzsch synthesis relies on a precise sequence of nucleophilic attack, intramolecular cyclization, and dehydration. Understanding the causality behind the reaction conditions is critical for troubleshooting and successful scale-up.

Reaction Pathway
  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic attack of the soft sulfur atom of thionicotinamide onto the electrophilic α -carbon of 4-bromophenacyl bromide. This SN​2 displacement of the bromide ion forms a thioimidate (S-alkylated) intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate, now positioned favorably, attacks the highly electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate.

  • Dehydration & Aromatization: Acid-catalyzed dehydration eliminates a water molecule, yielding the fully aromatic thiazole ring[3]. The product initially precipitates as a hydrobromide salt.

Mechanism A Thionicotinamide (Nucleophile) C S-Alkylation Intermediate A->C SN2 Attack (-Br⁻) B 4-Bromophenacyl bromide B->C D Hydroxythiazoline Intermediate C->D Cyclization E Target Thiazole (HBr Salt) D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis detailing nucleophilic attack and cyclization.

Causality of Experimental Choices
  • Solvent Selection (Ethanol): A polar protic solvent like absolute ethanol is chosen because it stabilizes the ionic transition states during the SN​2 step and facilitates the necessary proton transfers. Furthermore, the hydrobromide salt of the product is highly insoluble in cold ethanol, driving the reaction forward via Le Chatelier's principle and simplifying isolation.

  • Absence of Initial Base: While some protocols employ catalytic triethylamine to neutralize the generated acid[4][5], adding a strong base initially can trigger unwanted side reactions, such as the Darzens condensation of the α -haloketone or its degradation. Operating under neutral-to-acidic conditions ensures the thioamide sulfur remains the primary nucleophile.

  • Post-Reaction Neutralization: The basic workup (using Na2​CO3​ ) is mandatory to convert the precipitated thiazolium/pyridinium hydrobromide salts into the free base, enabling proper purification and downstream biological testing.

Experimental Protocols

This section outlines a self-validating workflow. In-process controls (TLC) and distinct phase changes (precipitation) serve as visual confirmations of reaction progress.

Materials and Reagents
  • Thionicotinamide (Pyridine-3-carbothioamide): 1.38 g (10.0 mmol)

  • 4-Bromophenacyl bromide (2-Bromo-1-(4-bromophenyl)ethan-1-one): 2.78 g (10.0 mmol)

  • Absolute Ethanol: 30 mL

  • Aqueous Sodium Carbonate ( Na2​CO3​ ): 10% w/v solution

  • TLC System: Hexane : Ethyl Acetate (7:3 v/v) with UV detection (254 nm)

Step-by-Step Synthesis Workflow

Step 1: Reagent Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend thionicotinamide (1.38 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Add 4-bromophenacyl bromide (2.78 g, 10.0 mmol) portion-wise at room temperature. (Note: The reaction is mildly exothermic; ensure steady stirring.)

Step 2: Reflux and Condensation 3. Attach a reflux condenser and heat the mixture to 80°C (reflux) using an oil bath or heating mantle. 4. Maintain reflux for 2 to 4 hours. The mixture will initially become a clear solution, followed by the gradual precipitation of a solid (the hydrobromide salt of the product). 5. Validation Check: Monitor reaction completion via TLC. The disappearance of the starting material spots and the appearance of a new, highly UV-active spot indicates completion.

Step 3: Isolation of the Intermediate Salt 6. Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation. 7. Filter the crude hydrobromide salt under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of cold ethanol to remove unreacted starting materials and colored impurities.

Step 4: Neutralization (Free-Basing) 8. Transfer the solid filter cake to a 250 mL beaker and suspend it in 50 mL of distilled water. 9. Gradually add 10% aqueous Na2​CO3​ while stirring until the pH of the suspension reaches 8-9. (Causality: This neutralizes the HBr, converting the salt into the highly insoluble free base thiazole.) 10. Stir for an additional 30 minutes at room temperature.

Step 5: Final Purification 11. Filter the free base solid under vacuum and wash thoroughly with distilled water to remove inorganic salts. 12. Recrystallize the crude product from a mixture of Ethanol/Water to afford pure 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine. Dry in a vacuum oven at 50°C overnight.

Workflow Step1 Step 1: Reagent Prep Equimolar reactants in EtOH Step2 Step 2: Reflux Heat at 80°C for 2-4 hours Step1->Step2 Step3 Step 3: Precipitation Cool to RT, filter HBr salt Step2->Step3 Step4 Step 4: Neutralization Treat with 10% Na2CO3 Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH/H2O Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target thiazole.

Quantitative Data & Solvent Optimization

The choice of solvent significantly impacts the reaction kinetics and overall yield. The table below summarizes optimization studies for the synthesis of aryl-substituted thiazoles via the Hantzsch method.

SolventTemperature (°C)Time (Hours)Product State Pre-WorkupIsolated Yield (%)
Absolute Ethanol 80 (Reflux) 2.5 Heavy Precipitate (Salt) 88 - 92%
Methanol65 (Reflux)4.0Moderate Precipitate75 - 80%
Acetonitrile82 (Reflux)6.0Solution60 - 65%
DMF1001.5Solution50 - 55% (High impurities)

Table 1: Effect of solvent and temperature on the yield of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine. Absolute ethanol provides the optimal balance of solubility for reactants and insolubility for the product salt, driving the highest yield.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Executive Summary The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (also referred to as 4-(4-bromophenyl)-2-(pyridin-3-yl)thiazole) is a highly versatile building block. It is characterized by a bidentate pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (also referred to as 4-(4-bromophenyl)-2-(pyridin-3-yl)thiazole) is a highly versatile building block. It is characterized by a bidentate pyridyl-thiazole core and a reactive 4-bromophenyl handle. This structural motif is considered a privileged scaffold in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and bioactive pharmaceutical agents[1].

The Suzuki-Miyaura cross-coupling of this aryl bromide with various arylboronic acids enables the modular extension of its π -conjugated system[2]. However, the inherent chelating ability of the bidentate pyridyl-thiazole moiety presents unique catalytic challenges that require specific optimization of the palladium source, ligand, and base to prevent catalyst poisoning[3].

Mechanistic Insights: The Chelation Challenge

In a standard Suzuki-Miyaura reaction, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination[2]. When applying standard conditions (e.g., using Pd(PPh3​)4​ ) to 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, researchers frequently observe sluggish kinetics, low yields, or complete reaction stalling[4].

The Causality of Catalyst Deactivation: The nitrogen atoms on the pyridine and thiazole rings possess unshared electron pairs that can act as a strong bidentate ligand (N,N-chelation). Following the oxidative addition of the C(sp 2 )-Br bond to the Pd(0) center, the resulting electron-deficient Pd(II) intermediate is highly susceptible to intramolecular or intermolecular coordination by these nitrogen centers. This coordination creates stable, off-cycle palladacyclic species[3][5]. This sequestration effectively poisons the catalyst, blocking the vacant coordination sites required for the transmetalation of the boronic acid.

Strategic Mitigation: To outcompete the substrate's chelating effect, the protocol necessitates the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos .

  • Steric Shielding: The massive steric bulk of SPhos prevents the bidentate substrate from displacing the phosphine ligand on the palladium center.

  • Electronic Activation: The electron-rich nature of the ligand accelerates both the oxidative addition into the C-Br bond and the subsequent reductive elimination[6].

  • Transmetalation Acceleration: Utilizing a biphasic solvent system (1,4-Dioxane/H 2​ O) with a strong, soluble base like K3​PO4​ ensures the rapid formation of the reactive boronate complex, driving the transmetalation step forward before any competitive catalyst deactivation can occur[4].

Catalytic Workflow

G Pd0 Pd(0)L_n Active Catalyst (L = SPhos) OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Substrate Addition PdII_Br Pd(II) Aryl Bromide Complex [Chelation Risk Mitigated by L] OxAdd->PdII_Br TransMet Transmetalation Ar'-B(OH)2 + Base PdII_Br->TransMet Fast Kinetics Required PdII_Ar Pd(II) Diaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (Extended π-System) RedElim->Product

Catalytic cycle of the Suzuki coupling, highlighting ligand-mediated chelation mitigation.

Optimized Experimental Protocol

This methodology is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure the integrity of the air-sensitive catalytic cycle.

Reagents Required:

  • Aryl Halide: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • Ligand: SPhos (10 mol%, 0.10 mmol)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous, 8.0 mL) and Deionized H 2​ O (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K3​PO4​ . Seal the tube with a septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • Solvent Introduction: Syringe in the 1,4-Dioxane and H 2​ O. Sparge the biphasic solvent mixture with Argon for 15 minutes to remove dissolved oxygen, which is lethal to the Pd(0) species.

  • Catalyst Activation (Validation Checkpoint 1): Quickly remove the septum under a positive flow of Argon and add Pd2​(dba)3​ and SPhos. Reseal and stir at room temperature for 10 minutes.

    • Self-Validation: The solution should transition from the deep purple/red of Pd2​(dba)3​ to a pale yellow/orange color. This visual shift confirms the successful generation of the active Pd(0)-SPhos complex.

  • Heating & Monitoring: Immerse the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS[2].

    • Self-Validation: Complete consumption of the starting aryl bromide should be observed within 8–12 hours. If a black precipitate (Pd black) forms early, it indicates oxygen contamination or ligand failure.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl product[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the chosen catalytic system and the reaction yield, demonstrating why standard conditions fail for this specific bidentate substrate.

Catalyst SystemLigandBaseSolvent SystemTime (h)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ EtOH / H 2​ O24< 15%Catalyst deactivation; formation of Pd black.
Pd(OAc)2​ (5 mol%)PPh 3​ (10 mol%) K2​CO3​ DMF / H 2​ O2425%Sluggish transmetalation; incomplete conversion.
Pd2​(dba)3​ (2.5 mol%)dppf (5 mol%) K3​PO4​ Toluene / H 2​ O1868%Moderate yield; bidentate ligand provides some shielding.
Pd2​(dba)3​ (2.5 mol%) SPhos (10 mol%) K3​PO4​ Dioxane / H 2​ O 12 > 90% Rapid conversion; steric bulk fully mitigates chelation.

Sources

Method

Application Note: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine as a Ligand in Transition Metal Complexes

Audience: Researchers, materials scientists, and drug development professionals Focus: Synthesis, Coordination Chemistry, and Protocols for Supramolecular Architecture Assembly Mechanistic Overview & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals Focus: Synthesis, Coordination Chemistry, and Protocols for Supramolecular Architecture Assembly

Mechanistic Overview & Structural Rationale

The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (hereafter referred to as BPTzPy ) is a multidonor heterocyclic ligand that integrates a nitrogen-donating pyridine ring, a nitrogen/sulfur-donating thiazole ring, and a bulky, halogenated aryl group [1].

As a Senior Application Scientist, I frequently observe a critical misunderstanding regarding pyridyl-thiazole ligands: assuming they all act as simple bidentate chelators. While 2-(2-pyridyl)thiazoles readily form stable 5-membered chelate rings with transition metals, 2-(3-pyridyl)thiazoles like BPTzPy exhibit an extended spatial separation between the pyridine and thiazole nitrogen donors [2]. This meta-substitution prevents mononuclear chelation. Instead, BPTzPy acts primarily as a bridging ligand , driving the self-assembly of multidimensional coordination polymers (CPs) or metal-organic frameworks (MOFs).

Furthermore, the 4-bromophenyl moiety serves two distinct causal functions:

  • Steric Control: It dictates the dihedral angle between the thiazole and pyridine rings, influencing the final geometry of the metal complex.

  • Supramolecular Synthons: The bromine atom enables intermolecular halogen bonding (C–Br···Br–C or C–Br···N), which is critical for locking the crystal lattice into stable 2D or 3D architectures [3].

Experimental Rationale & Metal Selection

The choice of transition metal dictates the application of the resulting BPTzPy complex. By pairing the bridging capacity of BPTzPy with specific metal nodes, we can engineer materials for targeted use cases:

  • Zn(II) and Cd(II) Complexes: With a d10 closed-shell electron configuration, these metals do not exhibit ligand-field transitions that quench fluorescence. Consequently, Zn/Cd-BPTzPy complexes are highly luminescent and are utilized as photophysical sensors for detecting heavy metals or nitroaromatic explosives [4].

  • Cu(II) and Co(II) Complexes: These open-shell transition metals are redox-active. Cu(II)-BPTzPy complexes, in particular, demonstrate significant biological activity. The lipophilic bromophenyl group enhances cellular uptake, allowing the redox-active metal center to generate reactive oxygen species (ROS) and intercalate with DNA, leading to targeted apoptosis in cancer cell lines [5].

Quantitative Data: Coordination Modes & Applications
Metal CenterGeometryLigand Coordination ModePrimary ApplicationRef
Zn(II) TetrahedralBridging (N-Py, N-Tz)Luminescent sensing (nitroaromatics)[4]
Cd(II) OctahedralBridging (1D Polymeric Chain)Photophysical probes[1]
Cu(II) Square PlanarMonodentate (N-Py only)Antimicrobial / Anticancer (ROS generation)[5]
Co(II) OctahedralBridging (2D Network)Magnetic materials / Cytotoxicity[2]

Mandatory Visualization: Workflows and Mechanisms

SynthesisWorkflow A Thionicotinamide + 4-Bromophenacyl bromide B Hantzsch Condensation (Reflux in EtOH) A->B C BPTzPy Ligand (Crystallization) B->C D Transition Metal Salt (e.g., Zn/Cu/Cd) C->D E Solvent Diffusion (DCM / MeOH) D->E F Coordination Polymer Architecture E->F

Workflow for the synthesis and self-assembly of BPTzPy transition metal complexes.

BioMechanism A Cu(II)-BPTzPy Complex B Cellular Uptake (Lipophilicity via Br-phenyl) A->B C Intracellular Targets B->C D DNA Intercalation / Cleavage C->D E ROS Generation (Redox Cycling) C->E F Apoptosis / Cell Death D->F E->F

Proposed mechanism of action for the biological activity of Cu(II)-BPTzPy complexes.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and high-purity yields.

Protocol 1: Synthesis of the BPTzPy Ligand

This procedure utilizes a modified Hantzsch thiazole synthesis. Ethanol is selected as the solvent because its moderate boiling point allows for sufficient activation energy without degrading the thioamide, while simultaneously serving as an excellent crystallization medium for the product.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of thionicotinamide (3-pyridinecarbothioamide) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Slowly add 10.0 mmol of 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide) to the stirring solution.

    • Causality Check: The reaction is exothermic. Adding the α -haloketone slowly prevents localized boiling and minimizes the formation of polymeric side products.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting materials validates the completion of the cyclization.

  • Neutralization: Cool the mixture to room temperature. The hydrobromide salt of the ligand will precipitate. Neutralize by adding a 10% aqueous Na2​CO3​ solution dropwise until the pH reaches 7.5–8.0.

  • Purification: Filter the resulting pale-yellow precipitate under a vacuum. Wash thoroughly with distilled water to remove inorganic salts, followed by cold ethanol. Recrystallize from hot ethanol to yield pure BPTzPy.

Protocol 2: Assembly of a Zn(II) Coordination Polymer

To obtain X-ray quality single crystals, rapid precipitation must be avoided. We utilize a liquid-liquid solvent diffusion technique, which creates a controlled concentration gradient, allowing the bridging BPTzPy ligands to slowly organize around the Zn(II) nodes into a highly ordered lattice[1].

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 0.1 mmol of BPTzPy in 5 mL of Dichloromethane (DCM) in a narrow glass tube (e.g., an NMR tube or crystallization tube).

  • Buffer Layer: Carefully overlay the DCM solution with 2 mL of a 1:1 mixture of DCM and Methanol.

    • Causality Check: This "buffer layer" is critical. It slows the diffusion rate between the ligand and the metal salt, preventing the formation of amorphous powders and ensuring the nucleation of single crystals.

  • Metal Solution: Gently layer 5 mL of a Methanol solution containing 0.1 mmol of Zn(NO3​)2​⋅6H2​O on top of the buffer layer.

  • Incubation: Seal the tube tightly and leave it undisturbed in a dark, vibration-free environment at room temperature.

  • Validation: Over 7–14 days, colorless block-like crystals will form at the interface. The visual presence of distinct, faceted crystals (rather than cloudy precipitate) self-validates the success of the slow-diffusion supramolecular assembly.

References

  • Zou, X., Shi, P.-Y., Li, Y., et al. (2021). "Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity." Transition Metal Chemistry, 46, 263–272.[Link]

  • Du, M., et al. (2007). "Metal−Organic Coordination Architectures with Thiazole-Spaced Pyridinecarboxylates: Conformational Polymorphism, Structural Adjustment, and Ligand Flexibility." Crystal Growth & Design, 7(1), 170-177.[Link]

  • Pamungkas, K. K. P., Maruyama, T., Murai, T. (2022). "5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing." RSC Advances, 12, 12345-12355.[Link]

  • Clayton, H. J. (2008). "Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications." University of Huddersfield Repository.[Link]

  • Dahiwade, M., Vyawahare, N., Garade, P., Ottoor, D. (2024). "Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex." Journal of Molecular Liquids, 401, 124888.[Link]

Application

Application Note: Utilizing 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine in the Synthesis of High-Performance OLED Materials

Executive Summary The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge-transport and host materials. 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge-transport and host materials. 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (hereafter referred to as Br-Ph-Thz-Py ) is a highly versatile, electron-deficient building block. By combining the deep Lowest Unoccupied Molecular Orbital (LUMO) characteristics of both pyridine and thiazole rings with the synthetic flexibility of a 4-bromophenyl handle, this compound serves as an ideal precursor for synthesizing Donor-Acceptor (D-A) bipolar host materials and dedicated Electron Transport Materials (ETMs). This guide details the mechanistic rationale, synthetic protocols, and device integration strategies for utilizing Br-Ph-Thz-Py in advanced OLED architectures.

Mechanistic Insights: The Structural Logic of Br-Ph-Thz-Py

In OLED material design, balancing the flux of holes and electrons within the Emissive Layer (EML) is the primary causal factor for achieving high External Quantum Efficiency (EQE) and minimizing efficiency roll-off.

  • The Acceptor Core (Thiazolyl-Pyridine): Azaaromatic compounds containing sp2 -hybridized nitrogen atoms are exceptional electron acceptors[1]. The synergistic electron-withdrawing nature of the pyridine and thiazole rings significantly lowers the LUMO energy level (typically to ~2.8 eV), facilitating barrier-free electron injection from the cathode[2]. Furthermore, the rigid planar nature of the thiazolyl-pyridine core enhances thermal stability and electron mobility.

  • The Synthetic Handle (4-Bromophenyl): The bromine atom located at the para position of the phenyl ring provides a highly reactive, sterically unhindered site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • Causality in D-A Design: By coupling a strong hole-transporting "Donor" moiety (such as carbazole or triphenylamine) to the brominated "Acceptor" core, researchers can synthesize bipolar host materials[3]. This D-A architecture spatially separates the Highest Occupied Molecular Orbital (HOMO) and LUMO, resulting in a high triplet energy ( ET​ ) necessary to confine excitons within phosphorescent dopants, thereby preventing non-radiative quenching[4].

G A 3-[4-(4-Bromophenyl)- 1,3-thiazol-2-yl]pyridine (Acceptor Core) C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O 80°C, 12h A->C B Donor Boronic Acid (e.g., Carbazole-Ph-B(OH)2) B->C D D-A Bipolar Host Material C->D Suzuki-Miyaura Cross-Coupling

Synthetic workflow for generating a D-A bipolar host material via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol A: Synthesis of a Bipolar Host Material (Cz-Ph-Thz-Py) via Suzuki-Miyaura Coupling

This protocol describes the attachment of a carbazole-phenyl donor to the Br-Ph-Thz-Py acceptor. The protocol is designed as a self-validating system, ensuring high purity suitable for optoelectronic applications.

Reagents & Materials:

  • Br-Ph-Thz-Py (1.0 eq, 3.17 mmol)

  • 4-(9H-Carbazol-9-yl)phenylboronic acid (1.2 eq, 3.80 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 eq, 5 mol%)

  • Potassium carbonate (K 2​ CO 3​ ) (3.0 eq, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step): In a 100 mL two-neck round-bottom flask, dissolve Br-Ph-Thz-Py and the boronic acid in 40 mL of the Toluene/Ethanol mixture. Add the 2M K 2​ CO 3​ solution. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) state. Degas the biphasic mixture by bubbling ultra-pure Argon through the solution for at least 30 minutes prior to catalyst addition.

  • Catalyst Addition & Reaction: Under a continuous Argon flow, quickly add Pd(PPh 3​ ) 4​ . Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 12–16 hours.

  • In-Process Validation: After 12 hours, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). Self-Validation: The complete consumption of the Br-Ph-Thz-Py spot (visualized under 254 nm UV) confirms the catalytic cycle's completion. If the starting material persists, add an additional 2 mol% of catalyst and reflux for 4 more hours.

  • Workup: Cool to room temperature. Extract the organic layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification (Optoelectronic Grade): Purify the crude product via silica gel column chromatography. Crucial: For OLED applications, chemical purity must exceed 99.9%. Subject the isolated product to vacuum train sublimation (e.g., 10−6 Torr at 220 °C) to remove trace halide and metallic impurities that act as exciton quenchers in devices.

Protocol B: OLED Device Fabrication and Integration

To evaluate the synthesized material, it is incorporated as a host in a phosphorescent OLED.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and remove organic residues.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator (base pressure < 2×10−6 Torr).

  • Layer-by-Layer Assembly:

    • Deposit 40 nm of NPB (Hole Transport Layer) at 1.0 Å/s.

    • Co-deposition: Co-evaporate the synthesized Cz-Ph-Thz-Py (Host) and Ir(ppy) 3​ (Green Phosphorescent Dopant, 8 wt%) to form a 30 nm Emissive Layer (EML). Causality: The high ET​ of the host prevents reverse energy transfer from the Ir(ppy) 3​ triplet state back to the host.

    • Deposit 20 nm of TPBi or a similar azaaromatic compound as the Electron Transport Layer (ETL)[1].

    • Deposit 1 nm of LiF (Electron Injection Layer) and 100 nm of Aluminum (Cathode).

OLED Cathode Cathode (Al/LiF) | WF: 3.5 eV ETL ETL (Azaaromatic) | LUMO: 2.8 eV Cathode->ETL Electron Injection EML EML (D-A Host + Ir Dopant) | ET: 2.9 eV ETL->EML Electron Transport HTL HTL (NPB) | HOMO: 5.4 eV HTL->EML Hole Transport Anode Anode (ITO) | WF: 4.8 eV Anode->HTL Hole Injection

Standard OLED device architecture highlighting the energy cascade and charge transport flow.

Quantitative Data Presentation

The integration of the thiazolyl-pyridine core significantly enhances both the photophysical properties of the material and the macroscopic performance of the OLED device compared to traditional standards like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) or Alq3[3][4].

Table 1: Photophysical and Electrochemical Properties

MaterialHOMO (eV)LUMO (eV) ET​ (eV)Electron Mobility ( cm2/Vs )
Cz-Ph-Thz-Py (Synthesized)-5.80-2.852.85 2.5×10−4
Alq3 (Reference ETL)-5.70-3.002.00 1.4×10−6
CBP (Reference Host)-6.00-2.602.56 1.0×10−4

Note: The synthesized D-A molecule exhibits a superior triplet energy ( ET​ ) and electron mobility due to the highly conjugated, electron-deficient thiazolyl-pyridine core.

Table 2: OLED Device Performance Metrics (Green PhOLED - Ir(ppy)3)

Host MaterialTurn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)Efficiency Roll-off at 1000 cd/m²
Cz-Ph-Thz-Py 2.865.422.1Minimal (< 5%)
CBP 3.245.215.5Severe (> 15%)

Note: The bipolar nature of the synthesized host broadens the charge recombination zone, drastically reducing triplet-triplet annihilation (TTA) and minimizing efficiency roll-off at high luminance.

References

  • Synthesis, spectroscopic, electrochemical and computational studies of rhenium(I) tricarbonyl complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives. Dalton Transactions (RSC Publishing).2[2]

  • Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs. ACS Publications.3[3]

  • Operating lifetime recovery in organic light-emitting diodes having an azaaromatic hole-blocking/electron-transporting layer. AIP Publishing.1[1]

  • New Electron‐Transporting Materials Based on Pyrimidine and Thiazolopyridine Moieties for High‐Efficiency Organic Light‐Emitting Diodes. ResearchGate / Wiley.4[4]

Sources

Method

Application Note: In Vivo Dosing and Administration Protocols for 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Lipophilic Small Molecule (Thiazolyl-Pyridine Scaffold) Scientific Rationale & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Lipophilic Small Molecule (Thiazolyl-Pyridine Scaffold)

Scientific Rationale & Physicochemical Profiling

The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (CAS: 912900-96-0) represents a highly privileged structural scaffold in medicinal chemistry. Thiazolyl-pyridine derivatives are frequently investigated as potent kinase inhibitors (e.g., VEGFR-2 in angiogenesis) and neuroreceptor modulators [1]. However, translating this compound from in vitro biochemical assays to in vivo rodent models presents a significant biopharmaceutical challenge.

The presence of the bromophenyl moiety combined with the rigid thiazole-pyridine backbone imparts high lipophilicity (estimated LogP ~4.0–4.5) and strong intermolecular crystal lattice forces. Consequently, the compound exhibits Biopharmaceutics Classification System (BCS) Class II/IV characteristics: poor aqueous solubility and variable membrane permeability.

To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles, researchers cannot rely on simple aqueous buffers. The formulation must actively overcome the thermodynamic barrier of dissolution without causing vehicle-induced toxicity. This guide details two field-proven formulation strategies—Co-solvent Microemulsification and Cyclodextrin Inclusion —and provides self-validating protocols for their in vivo administration.

Formulation Strategies: The Causality of Excipient Selection

Choosing the correct vehicle is not arbitrary; it is a direct response to the molecule's physical chemistry.

  • For Oral (PO) / Intraperitoneal (IP) Administration: A multi-component co-solvent system is highly effective. We utilize Dimethyl sulfoxide (DMSO) to completely disrupt the drug's crystal lattice. Polyethylene glycol 400 (PEG400) acts as a miscible carrier, while Tween-80 (a non-ionic surfactant) reduces interfacial tension. When this mixture meets the aqueous fluids of the gastrointestinal tract, it forms a fine microemulsion, maximizing the surface area for absorption [4].

  • For Intravenous (IV) Administration: Co-solvents can cause precipitation in the bloodstream or localized phlebitis. Instead, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic inner cavity of HP-β-CD encapsulates the hydrophobic bromophenyl ring of the compound, while its hydrophilic exterior ensures complete aqueous miscibility [2, 3]. This dynamic inclusion complex releases the free drug systematically upon dilution in the systemic circulation.

Quantitative Formulation Summary
Formulation StrategyExcipient CompositionTarget RouteEst. Max SolubilityCausality / Mechanistic Rationale
Co-Solvent System 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% SalinePO, IP5.0 – 10.0 mg/mLDMSO solvates the crystal; PEG/Tween prevent thermodynamic crashing upon aqueous dilution.
Inclusion Complex 20% (w/v) HP-β-CD in 0.9% SalineIV2.0 – 5.0 mg/mLHydrophobic cavity shields the lipophilic scaffold, preventing hemolysis and vascular precipitation.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. At each critical junction, visual or physical checkpoints are included to ensure the integrity of the formulation before animal administration.

Protocol A: Preparation and IV Administration of HP-β-CD Inclusion Complex

Objective: Deliver 2 mg/kg of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine intravenously to mice (assuming 20g body weight; dosing volume 5 mL/kg = 100 µL per mouse). Target Concentration: 0.4 mg/mL.

Step 1: Excipient Preparation

  • Weigh 2.0 g of pharmaceutical-grade HP-β-CD.

  • Dissolve in 10 mL of sterile 0.9% NaCl (Saline) to create a 20% w/v HP-β-CD vehicle. Vortex until completely clear.

Step 2: Drug Complexation

  • Weigh 4.0 mg of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine powder into a sterile glass vial.

  • Add 10 mL of the 20% HP-β-CD vehicle directly to the powder.

  • Causality Check: The solution will initially appear cloudy. Cyclodextrin complexation is an endothermic and time-dependent process.

  • Sonicate the vial in a water bath at 37°C for 30–45 minutes.

  • Validation: Inspect the vial against a light source. The solution must be optically clear with no floating particulates. If particulates remain, centrifuge at 10,000 rpm for 5 minutes and use the supernatant (quantifying the exact concentration via HPLC before dosing).

Step 3: IV Administration (Lateral Tail Vein)

  • Warm the mouse briefly under a heat lamp to induce vasodilation of the lateral tail vein.

  • Restrain the mouse securely. Disinfect the tail with 70% ethanol.

  • Using a 27G to 30G needle, inject 100 µL of the formulation smoothly over 5–10 seconds.

  • Apply gentle pressure to the injection site to ensure hemostasis.

Protocol B: Preparation and PO Administration of Co-Solvent System

Objective: Deliver 20 mg/kg of the compound orally to mice (dosing volume 10 mL/kg = 200 µL per mouse). Target Concentration: 2.0 mg/mL.

Step 1: Primary Solvation

  • Weigh 20.0 mg of the compound into a glass vial.

  • Add 1.0 mL of sterile DMSO (10% of final volume). Vortex vigorously for 2 minutes.

  • Validation: The compound must be completely dissolved, forming a clear, potentially colored solution. Do not proceed if powder remains.

Step 2: Sequential Addition (Critical Order)

  • Add 4.0 mL of PEG400 (40% of final volume) to the DMSO-drug solution. Vortex for 1 minute.

  • Add 0.5 mL of Tween-80 (5% of final volume). Vortex for 1 minute. Note: Tween-80 is highly viscous; use a positive displacement pipette or cut the pipette tip for accurate measurement.

  • Aqueous Phase Addition: Dropwise, add 4.5 mL of sterile Saline (45% of final volume) while continuously vortexing.

  • Validation: The dropwise addition prevents localized supersaturation and crashing. The final solution should be a clear to slightly opalescent microemulsion.

Step 3: Oral Administration (Gavage)

  • Fast the mice for 4–6 hours prior to dosing to reduce variability in gastric emptying and drug absorption.

  • Attach a reusable stainless steel or disposable plastic oral gavage bulb-tipped needle (20G or 22G) to a 1 mL syringe.

  • Draw up 200 µL of the formulation.

  • Immobilize the mouse by scruffing the loose skin over the neck and back, ensuring the head and neck are in a straight vertical line.

  • Gently pass the gavage needle over the tongue and down the esophagus into the stomach. Never force the needle; resistance indicates tracheal insertion.

  • Administer the dose and carefully withdraw the needle.

Systems-Level Workflow & Mechanistic Visualization

To contextualize these protocols, the following diagram maps the logical flow from formulation strategy through systemic distribution, culminating in target engagement (e.g., kinase blockade) and pharmacodynamic readout.

G Formulation Formulation Strategy (HP-β-CD or Co-solvents) Admin In Vivo Administration (IV: 1-5 mg/kg | PO: 10-30 mg/kg) Formulation->Admin Optimized Solubility Systemic Systemic Circulation (PK Profiling via LC-MS/MS) Admin->Systemic Absorption/Distribution Target Target Tissue Engagement (e.g., Kinase Inhibition / VEGFR-2) Systemic->Target Tissue Penetration Efficacy Pharmacodynamic Readout (Tumor Regression / Biomarker Assay) Target->Efficacy Signal Transduction Blockade

Caption: In vivo workflow mapping from formulation strategy to pharmacodynamic target engagement.

References

  • Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model RSC Publishing[Link]

  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution MDPI[Link]

  • Hydroxypropyl-β-cyclodextrin functionalized calcium carbonate microparticles for oral drug delivery Dovepress (International Journal of Nanomedicine)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-[4-(4-Bromophen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine using column chromatography. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction

The purification of nitrogen-containing heterocyclic compounds like 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine by silica gel column chromatography often presents unique challenges. The basic nature of the pyridine moiety can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2][3] This can result in a number of issues, including poor separation, peak tailing, and in some cases, decomposition of the target compound.[2][3] This guide provides a systematic approach to troubleshooting these problems and offers practical solutions to ensure a successful purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine.

Issue 1: Poor Separation or No Elution of the Compound

Possible Cause: The chosen solvent system (mobile phase) may not be appropriate for your compound, leading to either very strong retention on the column or co-elution with impurities.

Recommended Solutions:

  • Optimize the Solvent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and show good separation from impurities.[5]

  • Gradual Polarity Increase: If your compound is not eluting, the mobile phase is likely not polar enough. A gradual increase in the polarity of the eluent (gradient elution) is recommended over a sudden switch to a very polar solvent.[5][6] For example, you can start with a low polarity mixture like hexane/ethyl acetate (9:1) and gradually increase the proportion of ethyl acetate.

  • Alternative Solvent Systems: If standard hexane/ethyl acetate or dichloromethane/methanol systems fail, consider other solvent mixtures. A three-component system, such as dichloromethane/methanol/ammonia, can be effective for basic compounds.[5][7]

Issue 2: Significant Peak Tailing

Possible Cause: Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[1][3][8] It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3][9]

Recommended Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[1][3][8] Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.[1][2] The TEA will preferentially interact with the active silanol sites, reducing their availability to bind with your target compound.[3]

  • Use of an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[10] Reversed-phase chromatography on a C18 column can also be an effective option.[10][11]

Issue 3: Low Recovery or Suspected Decomposition of the Compound

Possible Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3][12] Your compound might be irreversibly adsorbed onto the column or decompose during the purification process.

Recommended Solutions:

  • 2D TLC Stability Test: To check if your compound is stable on silica, you can perform a 2D TLC experiment.[3][13] Spot your compound on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear, it is an indication of decomposition.

  • Deactivating the Silica Gel: You can deactivate the silica gel by preparing a slurry with the mobile phase containing a basic modifier like triethylamine before packing the column.[2]

  • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine?

A1: A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[14] You can start with a ratio of 7:3 or 1:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. Dichloromethane/methanol is another common solvent system to explore.[5]

Q2: How do I perform "dry loading" and when should I use it?

A2: Dry loading is recommended when your compound is not very soluble in the initial, less polar mobile phase.[10] To perform a dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully loaded onto the top of your packed column.[10]

Q3: My compound is UV active. How can I visualize the spots on the TLC plate?

A3: Since 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine contains aromatic rings, it should be UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm.[15] The compound will appear as a dark spot against a green fluorescent background.

Q4: Can I reuse my chromatography column?

A4: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from previous runs can contaminate your current purification. For achieving high purity of drug development candidates, it is always best to use a freshly packed column.

Experimental Protocol: Column Chromatography of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

This protocol provides a general guideline. Optimization will be necessary based on your specific reaction mixture and the results of your TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use about 30-50g of silica gel for every 1g of crude product.
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from your TLC analysis (e.g., hexane/ethyl acetate 9:1).
  • Carefully pour the slurry into the column, ensuring even packing without any air bubbles. Gently tap the column to facilitate packing.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[6]

2. Sample Loading:

  • Dissolve the crude 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine in a minimum amount of the mobile phase or a more volatile solvent.
  • Carefully apply the dissolved sample to the top of the column.
  • Alternatively, perform a dry load as described in the FAQ section.

3. Elution and Fraction Collection:

  • Begin eluting with the initial, less polar solvent mixture.
  • Collect fractions in a systematic manner (e.g., in test tubes).
  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
  • Monitor the elution by periodically analyzing the collected fractions by TLC.[6]

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine.

Data Presentation

Table 1: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent systemOptimize mobile phase using TLC; try alternative solvent systems.
No Elution Mobile phase not polar enoughGradually increase the polarity of the mobile phase (gradient elution).
Peak Tailing Interaction with acidic silicaAdd a basic modifier (e.g., 0.1-1% TEA) to the mobile phase; use an alternative stationary phase (alumina or C18).[1][2][3][8][10]
Low Recovery Compound decomposition on silicaPerform a 2D TLC stability test; deactivate silica with a basic modifier; minimize contact time.[3][12][13]

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Purification tlc Optimize Solvent System with TLC start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze poor_sep Poor Separation? analyze->poor_sep low_recovery Low Recovery? combine Combine Pure Fractions & Evaporate Solvent tailing Peak Tailing? combine->tailing combine->low_recovery end Pure Compound poor_sep->tlc Yes poor_sep->combine No tailing->end No add_base Add Basic Modifier (e.g., TEA) tailing->add_base Yes low_recovery->end No check_stability 2D TLC Stability Test low_recovery->check_stability Yes add_base->column change_stationary_phase Change Stationary Phase (Alumina/C18) add_base->change_stationary_phase change_stationary_phase->tlc check_stability->add_base

Caption: A general workflow for troubleshooting the column chromatography purification of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine.

References

  • Benchchem.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Benchchem.
  • Benchchem.
  • AKJournals. Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds.
  • Benchchem.
  • Benchchem.
  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
  • ResearchGate.
  • Wiley-VCH. Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • PMC. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • OSTI. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy.
  • Chemistry Online @ UTSC.
  • Google Patents. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Wiley-VCH.
  • MDPI. An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Figure 2.
  • Columbia University.
  • ResearchGate.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • MilliporeSigma.
  • Reddit.
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  • EPFL.
  • Benchchem. Purification of 4-(5-Amino-1,3,4-thiadiazol-2-yl)
  • The Royal Society of Chemistry.

Sources

Optimization

minimizing side reactions during 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the functionalization of 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the functionalization of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, a key scaffold in medicinal chemistry. Our focus is on minimizing side reactions during palladium-catalyzed cross-coupling at the C-Br position, a common and critical step in analog synthesis.

The unique structure of this molecule, featuring a pyridine ring, a thiazole ring, and a bromophenyl moiety, presents a specific set of challenges. The Lewis basic nitrogen of the pyridine and the sulfur atom of the thiazole can act as potent catalyst poisons, leading to low yields, stalled reactions, and the formation of undesirable byproducts. This guide is structured to help you diagnose and solve these issues through a mechanistic understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is not working, or the yield is very low. What is the most likely cause?

A1: With this specific substrate, the primary cause of low or no conversion is almost always catalyst deactivation or poisoning. The 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine molecule contains two potential catalyst poisons:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, competing with the ligand and substrate and inhibiting the catalytic cycle.[1]

  • Thiazole Sulfur: Sulfur compounds are well-known poisons for palladium catalysts.[2] The sulfur atom in the thiazole ring can bind to the palladium, blocking active sites and preventing catalysis.[3][4]

This combined effect makes catalyst selection and reaction conditions paramount. Standard catalysts like Pd(PPh₃)₄ often fail. You will likely need a more robust catalytic system.

Q2: I am observing a significant amount of debrominated starting material (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-deficient or heteroaromatic halides.[5] It typically arises from a palladium-hydride (Pd-H) species. Key strategies to minimize it include:

  • Scrupulous Anhydrous Conditions: Ensure all reagents and solvents are rigorously dry. Water or alcohols can be a source of hydrides.

  • Base Selection: The choice of base is critical. For Suzuki reactions, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of bases like sodium carbonate, which may have higher water content. For Buchwald-Hartwig aminations, a non-protic base like LHMDS or NaOtBu is standard, but purity is essential.

  • Boronic Acid/Ester Quality (Suzuki): Impurities in the boronic acid or protodeboronation of the boronic acid can contribute to this side reaction.[6] Using high-purity boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

Q3: My main side product is the homocoupling of my boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig). What causes this?

A3: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids or, in some cases, interfere with the C-N reductive elimination step.[7][8]

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for an extended period. Maintain a strict inert atmosphere throughout the reaction.

  • Catalyst Choice: Using a well-defined Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.

Q4: My reaction starts but then stalls before reaching completion. What is happening?

A4: This is a classic symptom of catalyst deactivation during the reaction.[4] With this substrate, it's likely that the product, now containing the newly introduced functional group alongside the pyridine and thiazole, is an even more effective poison than the starting material. As the product concentration increases, it progressively sequesters the palladium, shutting down the catalytic cycle. The solution lies in using a catalyst system that is less susceptible to product inhibition, typically involving sterically hindered ligands.

Troubleshooting Guide: A Systematic Approach

When functionalizing 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, a systematic approach to troubleshooting is essential. The following guide will help you navigate common pitfalls.

Problem 1: Low or No Product Yield

This is the most frequent issue and is almost always linked to catalyst deactivation.

The palladium catalyst is being poisoned by the pyridine nitrogen and/or the thiazole sulfur. Standard phosphine ligands like PPh₃ are not sterically bulky enough to prevent the substrate/product from coordinating to the metal center and displacing the ligand. This leads to the formation of inactive palladium species.

The key is to use a catalytic system featuring bulky, electron-rich ligands that form a stable, sterically shielded palladium center. This steric bulk makes it more difficult for the pyridine or thiazole heteroatoms to access and deactivate the metal.

  • Ligand Selection is Critical:

    • Biaryl Monophosphine Ligands (Buchwald Ligands): These are the first choice for challenging cross-couplings. Ligands like XPhos , SPhos , and RuPhos have proven effective for heteroaromatic substrates.[9][10] Their bulk creates a protective pocket around the palladium.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and are excellent for challenging couplings. Precatalysts like PEPPSI-IPr or PEPPSI-IPent are highly robust, air- and moisture-stable, and often give excellent results where phosphine systems fail.[8][11][12]

  • Use Modern Precatalysts:

    • Instead of generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use well-defined precatalysts. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are designed to reliably generate the active L-Pd(0) species, leading to more reproducible results.[13]

  • Increase Catalyst Loading:

    • If you observe some product formation but the reaction stalls, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to overcome partial deactivation and drive the reaction to completion.[4]

The following table presents representative, illustrative data for the Suzuki-Miyaura coupling of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine with 4-methoxyphenylboronic acid, highlighting the dramatic effect of catalyst system choice.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observation
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O10024< 5Catalyst poisoning dominates. Significant starting material recovered.
Pd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane1101275Good conversion; bulky phosphine ligand is effective.
XPhos Pd G31.5K₃PO₄1,4-Dioxane110892Precatalyst gives higher yield and faster reaction.
PEPPSI-IPr1.5Cs₂CO₃t-AmylOH100696 NHC-based catalyst shows excellent activity and robustness.

This data is illustrative and based on established principles for coupling challenging heteroaromatics.[5][8][13]

Problem 2: Significant Side Product Formation

Even with an active catalyst, side reactions can lower the yield and complicate purification.

The following diagram outlines a decision-making process for tackling common side reactions.

Troubleshooting_Flowchart Start Reaction Analysis: Low Yield of Desired Product Check_Side_Products Identify Major Side Product(s) (LC-MS, NMR) Start->Check_Side_Products Hydrodehalogenation Major Side Product: Hydrodehalogenation (Ar-H) Check_Side_Products->Hydrodehalogenation Ar-Br -> Ar-H Homocoupling Major Side Product: Homocoupling (Ar'-Ar') Check_Side_Products->Homocoupling Boronic Acid Dimer CH_Activation Major Side Product: Isomer from C-H Activation Check_Side_Products->CH_Activation Isomeric Product No_Reaction Major 'Product': Unreacted Starting Material Check_Side_Products->No_Reaction Starting Material Sol_Hydrodehalogenation Action: 1. Ensure rigorously anhydrous solvent/reagents. 2. Use high-purity boronic ester (Suzuki). 3. Screen alternative bases (e.g., K₃PO₄). Hydrodehalogenation->Sol_Hydrodehalogenation Sol_Homocoupling Action: 1. Improve inert atmosphere technique (rigorous degassing). 2. Lower reaction temperature slightly. 3. Check purity of boronic acid. Homocoupling->Sol_Homocoupling Sol_CH_Activation Action: 1. Lower reaction temperature. 2. Avoid highly basic conditions where possible. 3. Ensure high-quality aryl bromide (no excess base). CH_Activation->Sol_CH_Activation Sol_No_Reaction Action: Refer to Problem 1: - Switch to bulky ligand (XPhos, SPhos). - Use modern precatalyst (G3/G4, PEPPSI). - Increase catalyst loading. No_Reaction->Sol_No_Reaction Mechanism_Diagram cluster_cycle Desired Catalytic Cycle cluster_poisoning Deactivation Pathways cluster_solution Solution: Bulky Ligand (L) Pd0 L-Pd(0) OA L-Pd(II)-Ar(Br) Pd0->OA Oxidative Addition (Ar-Br) Poison_N Inactive Pd-Pyridine Complex Pd0->Poison_N Pyridine Coordination Poison_S Inactive Pd-Thiazole Complex Pd0->Poison_S Thiazole Coordination Trans L-Pd(II)-Ar(Ar') OA->Trans Transmetalation (Ar'-B(OR)₂) OA->Poison_N OA->Poison_S Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination Ligand e.g., XPhos, SPhos, IPr Shield Steric Shield Prevents Coordination of N and S

Caption: Bulky ligands (L) create a steric shield around the Pd(0) center, preventing catalyst deactivation by the pyridine and thiazole moieties and allowing the desired catalytic cycle to proceed.

Experimental Protocols

The following protocols provide a robust starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization may be required for specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern precatalyst and conditions designed to minimize side reactions.

Materials:

  • 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried glassware, stir bar, and condenser

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, the boronic acid/ester, and K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the halide).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is designed for coupling primary or secondary amines using a robust catalytic system.

Materials:

  • 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried glassware, stir bar, and condenser

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu to an oven-dried Schlenk tube. Add the RuPhos Pd G3 precatalyst, 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, and a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Dery, M., et al. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society.
  • Enamine. (n.d.). G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis. [Link]

  • MDPI. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. [Link]

  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. [Link]

  • Green Chemistry (RSC Publishing). (2014). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • YorkSpace. (2018). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. [Link]

  • ResearchGate. (2000). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemistry World. (2023). Nanoparticles poison single-atom cross coupling catalyst. [Link]

  • Wang, D. H., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • So, C. M., et al. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters.
  • The Journal of Organic Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • ResearchGate. (2011). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]

  • Pure. (2018). Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. [Link]

  • ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]

  • MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2022). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. [Link]

  • Nature. (2020). Sulfur stabilizing metal nanoclusters on carbon at high temperatures. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • Chemical Society Reviews (RSC Publishing). (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. [Link]

  • ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]

  • National Institutes of Health. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • MDPI. (2020). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2008). C-H Activation of Heteroaromatics. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • OSTI.gov. (2020). Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. [Link]

Sources

Troubleshooting

troubleshooting NMR peak broadening in 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic portal to address the specific physicochemical and instrumental factors that cause NMR peak broadening in 3-[4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic portal to address the specific physicochemical and instrumental factors that cause NMR peak broadening in 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine .

Because this molecule features a planar aromatic system, a sterically hindered biaryl-like axis, multiple quadrupolar heteroatoms, and is often synthesized via transition-metal catalysis, peak broadening can stem from multiple intersecting variables.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Broad NMR Peaks CheckSolvent Is the solvent peak also broad? Start->CheckSolvent Shim Re-shim magnet, check lock/tube CheckSolvent->Shim Yes CheckAnalyte Are ALL analyte peaks broad or only specific protons? CheckSolvent->CheckAnalyte No AllBroad All peaks broad CheckAnalyte->AllBroad SpecificBroad Specific peaks broad (e.g., near pyridine N) CheckAnalyte->SpecificBroad Dilution Perform Dilution Study (Check for aggregation) AllBroad->Dilution VT_NMR Perform VT-NMR (Check for restricted rotation) SpecificBroad->VT_NMR Paramagnetic Check for Paramagnetic Impurities (e.g., Pd, O2) Dilution->Paramagnetic If peaks persist Scavenger Treat with Pd Scavenger or Degas Sample Paramagnetic->Scavenger FastExchange Heat to achieve Fast Exchange VT_NMR->FastExchange

Diagnostic workflow for isolating the root cause of NMR peak broadening.

Troubleshooting Guides & FAQs

Q1: Why are the pyridine and thiazole protons broad, but the 4-bromophenyl protons remain sharp?

Causality: This localized broadening is a classic hallmark of intermediate chemical exchange[1]. The C-C single bond connecting the pyridine ring to the thiazole ring possesses partial double-bond character due to extended π -conjugation. At ambient temperature, rotation around this biaryl-like axis is sterically restricted by ortho-protons, occurring at a rate comparable to the NMR timescale (the intermediate exchange regime)[2]. This dynamic process affects the protons closest to the rotating axis (pyridine and thiazole protons) far more than the distal bromophenyl protons.

Self-Validating Protocol: Variable Temperature (VT) NMR

  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline: Acquire a standard 1H NMR spectrum at 298 K.

  • Heating: Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K, up to 373 K). Allow 5–10 minutes for thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Validation: If restricted rotation is the culprit, the broad peaks will coalesce and eventually sharpen into well-defined multiplets at higher temperatures as the molecule enters the "fast exchange" regime[1].

Q2: The entire spectrum is broadened, the baseline is noisy, and the solvent peak is distorted. How do I fix this?

Causality: If the molecule was synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or C-H arylation), residual palladium (Pd(II) or Pd(0) nanoparticles) is acting as a paramagnetic impurity[3]. The unpaired electrons in paramagnetic transition metals possess a magnetic moment roughly 650 times stronger than a proton. This causes highly efficient dipole-dipole relaxation, drastically shortening the spin-spin relaxation time ( T2​ ) of all nearby nuclei[4][5]. Since NMR peak width at half-height ( W1/2​ ) is inversely proportional to T2​ ( W1/2​=1/πT2​ ), this rapid relaxation manifests as severe, global peak broadening[6].

Self-Validating Protocol: Chemical Scavenging of Residual Palladium

  • Dissolution: Dissolve the crude compound in a non-coordinating organic solvent (e.g., dichloromethane or ethyl acetate).

  • Scavenging: Add a functionalized silica scavenger, such as SiliaMetS Thiol or polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT) resin (approx. 5–10 equivalents relative to the initial catalyst loading)[3].

  • Incubation: Stir the suspension at room temperature for 12–24 hours to allow the thiol/thiourea groups to sequester the free and ligated palladium[7].

  • Filtration: Filter the mixture through a 1-2 cm pad of Celite on a sintered glass crucible to remove the solid scavenger and any colloidal Pd(0)[8].

  • Validation: Evaporate the solvent, prepare a fresh NMR sample, and acquire a spectrum. A successfully scavenged sample will exhibit sharp analyte peaks and a flat baseline.

Q3: The peaks are sharp at low concentrations but broaden significantly when I prepare a highly concentrated sample for 13C NMR. Why?

Causality: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is a highly planar, extended aromatic system. At high concentrations, these molecules undergo intermolecular π−π stacking, forming transient aggregates[1]. Aggregation increases the effective hydrodynamic radius of the tumbling complex. This slows down the molecular tumbling rate (increasing the rotational correlation time, τc​ ), which enhances spin-spin relaxation mechanisms, shortens T2​ , and broadens the signals[9].

Self-Validating Protocol: Dilution Study

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 100 mM) of the analyte in CDCl 3​ .

  • Serial Dilution: Acquire a 1H NMR spectrum. Then, perform a serial dilution to create 50 mM, 25 mM, and 5 mM samples, acquiring a spectrum for each[1].

  • Validation: If aggregation is occurring, the peak widths will decrease (sharpen) linearly with dilution.

Q4: Could the Bromine or Nitrogen atoms in the molecule be causing the broadening?

Causality: Yes, but in very specific ways.

  • Nitrogen ( 14N ): Nitrogen-14 is a quadrupolar nucleus (spin I=1 ). Protons directly attached to or adjacent to nitrogen (like the ortho-protons of the pyridine ring) can experience broadening due to intermediate rates of quadrupolar relaxation, which partially averages the 1H−14N scalar coupling[10].

  • Bromine ( 79Br/81Br ): Both isotopes are quadrupolar (spin I=3/2 ). While they cause rapid relaxation, their effect on protons is usually negligible because the protons are separated by multiple bonds. However, Bromine will almost certainly broaden the 13C signal of the directly attached ipso-carbon on the phenyl ring.

Data Presentation: Diagnostic Parameter Matrix

Use the following table to benchmark your experimental observations against expected physicochemical behaviors.

Diagnostic ParameterVariable TestedExpected Outcome if PositiveRecommended Corrective Action
Temperature Dynamic Exchange (Rotamers)Peaks sharpen at elevated temps (Fast Exchange regime)Run VT-NMR at elevated temperature or report data at 353 K.
Concentration Aggregation ( π−π stacking)Peaks sharpen upon serial dilutionAcquire standard 1H data at lower concentrations (< 10 mM).
Scavenger / Filtration Paramagnetic Impurities (Pd)Global sharpening, flat baselineTreat batch with TMT resin or filter via Celite pad.
Solvent Polarity Hydrogen Bonding / ExchangeShifts/sharpening of pyridine protonsSwitch to a strongly solvating or hydrogen-bonding solvent (e.g., Methanol- d4​ ).

References

  • University College London (UCL). Chemical shifts: Unpaired electrons. Shift reagents. UCL NMR Theory. Available at: [Link]

  • ACS Omega. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Publications. Available at:[Link]

  • Suslick, K.S. Paramagnetic NMR. University of Illinois. Available at: [Link]

  • NMR Wiki. About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Available at: [Link]

  • Quora. What are some NMR problem solving tricks? Available at: [Link]

  • ResearchGate. Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar-CO and Ar-Ar′ Rotational Barriers. Available at:[Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily? Available at: [Link]

  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). Organic Process Research & Development. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bioavailability in 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick-dust" or "grease-ball" molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick-dust" or "grease-ball" molecules. The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is a classic example. Its rigid, planar bi-aryl/heteroaryl system combined with a highly lipophilic bromine atom results in exceptionally high crystal lattice energy and a high partition coefficient (LogP).

These physicochemical properties drive severe thermodynamic insolubility and rapid kinetic precipitation when shifting from DMSO stocks to aqueous assay buffers. Furthermore, its lipophilicity guarantees high non-specific binding (NSB) to plasticware. This guide provides self-validating protocols and mechanistic insights to rescue your in vitro and in vivo assays.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer?

The Causality: You are experiencing "solvent shift" kinetic precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant spikes. The compound, lacking sufficient hydration energy to overcome its strong intermolecular lattice forces, crashes out of solution before it can disperse. The Solution: Do not rely on simple co-solvents. Instead, utilize inclusion complexation. Formulating the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic bromophenyl-thiazole moiety within the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility .

Q2: My biochemical IC50 is 10 nM, but my cell-based IC50 is >10 µM. Is this purely a cell permeability issue?

The Causality: While permeability might be a factor, a 1000-fold right-shift is almost always indicative of Non-Specific Binding (NSB) to the polystyrene microplate or rapid protein binding in the cell culture media. Highly lipophilic compounds adsorb to the plastic walls of the well, drastically depleting the free drug concentration available to interact with your cells. The Solution: Transition to ultra-low attachment (PEG-coated) plates. Additionally, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or a mild zwitterionic detergent like CHAPS (0.01%). These agents coat the plastic surfaces and act as carriers, maintaining the compound in solution without disrupting cellular membranes .

Q3: We are moving to mouse PK/PD models, but oral bioavailability is near zero. How do we achieve systemic exposure?

The Causality: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is likely a BCS Class II or IV compound. In the gastrointestinal tract, its absorption is entirely dissolution-rate limited. If it cannot dissolve in the gastric/intestinal fluids, it cannot be absorbed by the enterocytes. The Solution: You must disrupt the crystal lattice prior to administration. This requires advanced oral formulation strategies such as Amorphous Solid Dispersions (ASD) using polymers like HPMCAS, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) that keep the drug in a pre-dissolved lipid state .

Part 2: Quantitative Data & Excipient Strategies

The following table summarizes the causal mechanisms and practical applications of various excipients used to rescue 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine assays.

StrategyMechanism of ActionRecommended ConcentrationProsCons
Co-solvents (DMSO) Disrupts hydrogen bonding, lowers dielectric constant< 1% (v/v)Simple, standard for stock preparationHigh toxicity in cells; kinetic precipitation upon dilution
Cyclodextrins (HP-β-CD) Forms inclusion complexes with lipophilic moieties5 - 20% (w/v)Excellent thermodynamic solubility enhancementMay sequester compound from target receptor if affinity is low
Carrier Proteins (BSA) Binds free drug, preventing plasticware adsorption0.1% (w/v)Reduces NSB, mimics physiological conditionsShifts apparent IC50 due to plasma protein binding
Surfactants (CHAPS) Forms micelles, reduces surface tension0.01 - 0.05% (w/v)Prevents aggregation and NSBCan disrupt cell membranes in live in vitro assays

Part 3: Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to biological testing without confirming solubility via Protocol 2.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Objective: Achieve stable aqueous solutions of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine without kinetic precipitation.

  • Preparation: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., HEPES or PBS) to a final concentration of 20% (w/v).

  • Addition: While vortexing the HP-β-CD solution vigorously, add the 10 mM DMSO stock of your compound dropwise. Do not exceed a final DMSO concentration of 2% (v/v).

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes to provide the activation energy required for inclusion complex formation.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes.

  • Validation: Carefully extract the supernatant. The absence of a visible pellet indicates successful complexation.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Objective: Quantify the exact precipitation threshold of your formulated compound before running the biological assay.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in DMSO (ranging from 10 mM down to 10 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (with or without excipients) in a clear-bottom 96-well plate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours (matching your biological assay timeline).

  • Measurement: Read the plate using a nephelometer (light scattering detector) at an angle of 90°.

  • Self-Validation Control: Include Diclofenac (highly soluble, baseline scatter) and Danazol (highly insoluble, maximum scatter) as internal calibrators. The concentration at which light scattering sharply increases is your absolute solubility limit. Do not test biological activity above this concentration.

Part 4: Decision Tree & Workflow Visualization

BioavailabilityWorkflow Start Identify Bioavailability Bottleneck InVitro In Vitro Assay (Precipitation / NSB) Start->InVitro InVivo In Vivo PK (Poor Oral Exposure) Start->InVivo AddSurfactant Add 0.01% CHAPS or 0.1% BSA InVitro->AddSurfactant High NSB (Plasticware) UseCyclodextrin Formulate with 10-20% HP-β-CD InVitro->UseCyclodextrin Aqueous Precipitation SMEDDS Lipid-based Formulation (SMEDDS) InVivo->SMEDDS Absorption Limited ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Dissolution Limited Success Optimized Assay Performance AddSurfactant->Success UseCyclodextrin->Success SMEDDS->Success ASD->Success

Figure 1: Decision tree for troubleshooting assay bioavailability and formulation strategies.

References

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Life (Basel). 2021 Jul; 11(7): 620. URL: [Link]

  • Title: Oral formulation strategies to improve solubility of poorly water-soluble drugs Source: Expert Opinion on Drug Delivery. 2011 Oct;8(10):1361-78. URL: [Link]

  • Title: A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs Source: Asian Journal of Pharmaceutical Research and Development. 2024; 12(3): 82-89. URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of NMR spectroscopy and comparative data from analogous structures. We will delve into the structural elucidation of this molecule, explaining the rationale behind spectral assignments and providing detailed experimental protocols for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target molecule, 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, is a complex heterocyclic system composed of three distinct aromatic moieties: a pyridine ring, a thiazole ring, and a 4-bromophenyl group. The precise characterization of such compounds is critical in medicinal chemistry and materials science, where structure dictates function. This guide will serve as a reference for interpreting the NMR spectra of this compound and similar derivatives.

Molecular Structure and Atom Numbering

To facilitate unambiguous discussion of the NMR data, the atoms of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine have been systematically numbered. The diagram below illustrates the molecular structure and the numbering convention used for the assignment of spectral peaks.

Caption: Workflow for NMR spectral acquisition and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is predicted to show distinct signals for each of the three aromatic systems. The chemical shifts are influenced by the electronic properties of the interconnected rings.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale / Comparison
H2 (Pyridine)~9.2 - 9.4d (doublet)~2.0Highly deshielded due to proximity to the pyridine nitrogen and the thiazole ring. [1][2]
H6 (Pyridine)~8.6 - 8.8dd (doublet of doublets)~4.8, 1.5Deshielded by the adjacent nitrogen atom. [1][3]
H4 (Pyridine)~8.2 - 8.4ddd (doublet of doublet of doublets)~8.0, 2.0, 1.5Influenced by coupling to H2, H5, and H6. [1]
H5 (Pyridine)~7.4 - 7.6dd (doublet of doublets)~8.0, 4.8Typical aromatic region for pyridine protons. [3]
H13, H17 (Bromophenyl)~7.8 - 8.0d (doublet)~8.5Protons ortho to the thiazole ring. [3][4]
H14, H16 (Bromophenyl)~7.6 - 7.7d (doublet)~8.5Protons ortho to the bromine atom. [3][4]
H9 (Thiazole)~7.9 - 8.1s (singlet)-The sole proton on the thiazole ring, appears as a sharp singlet. [5][6]

Interpretation:

  • Pyridine Ring: The protons of the 3-substituted pyridine ring exhibit a complex splitting pattern. H2 is expected at the most downfield position due to the strong deshielding effect of the adjacent nitrogen and its position relative to the electron-withdrawing thiazole substituent. H6 is also significantly deshielded by the nitrogen. H4 and H5 appear in a more typical aromatic region. The coupling constants are characteristic of pyridine systems. [1]* 4-Bromophenyl Ring: This group presents a classic AA'BB' system, which simplifies to two distinct doublets due to the magnetic equivalence of H13/H17 and H14/H16. The protons closer to the electron-withdrawing thiazole ring (H13, H17) are expected to be slightly more deshielded than those adjacent to the bromine atom (H14, H16). [3]* Thiazole Ring: The proton at the C9 position (often referred to as H5 in thiazole nomenclature) is anticipated to appear as a sharp singlet in the aromatic region. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms and the attached aromatic rings. [7][5]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale / Comparison
C7 (Thiazole C2)~167 - 170Highly deshielded carbon between two heteroatoms (S and N). [7][8]
C10 (Thiazole C4)~150 - 153Carbon of the thiazole ring attached to the bromophenyl group. [7]
C9 (Thiazole C5)~115 - 118The only CH carbon in the thiazole ring. [7][8]
C6 (Pyridine)~151 - 153Deshielded due to proximity to nitrogen. [3]
C2 (Pyridine)~148 - 150Deshielded due to proximity to nitrogen. [3]
C4 (Pyridine)~134 - 136Pyridine CH carbon.
C3 (Pyridine)~130 - 133Quaternary carbon attached to the thiazole ring.
C12 (Bromophenyl)~133 - 135Quaternary carbon attached to the thiazole ring.
C14, C16 (Bromophenyl)~132 - 133CH carbons ortho to the bromine atom (Aromatic C-H). [3]
C13, C17 (Bromophenyl)~128 - 130CH carbons meta to the bromine atom (Aromatic C-H). [3]
C15 (Bromophenyl)~122 - 124Ipso-carbon attached to the bromine atom. [3]
C5 (Pyridine)~123 - 125Pyridine CH carbon. [3]

Interpretation:

  • Thiazole Ring Carbons: The carbons within the thiazole ring show characteristic shifts. C7 (thiazole C2), positioned between the sulfur and nitrogen atoms, is the most deshielded carbon in this ring system, typically appearing above 165 ppm. [7][8]C10 (thiazole C4) and C9 (thiazole C5) appear at shifts typical for sp² carbons in five-membered heterocycles.

  • Pyridine Ring Carbons: The carbons adjacent to the electronegative nitrogen atom (C2 and C6) are shifted downfield compared to the other pyridine carbons. [3]* Bromophenyl Ring Carbons: The chemical shifts are typical for a para-substituted benzene ring. The ipso-carbon C15, directly attached to the bromine, is shifted upfield relative to the other substituted carbon (C12) due to the heavy atom effect of bromine. The remaining four CH carbons give two signals due to symmetry.

Conclusion

The structural assignment of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data, based on established chemical shift principles and comparison with related structures, reveals a unique spectral fingerprint. Key diagnostic features include the highly deshielded H2 proton of the pyridine ring, the characteristic singlet of the thiazole proton (H9), the AA'BB' pattern of the bromophenyl ring, and the significantly downfield chemical shift of the C7 (thiazole C2) carbon. This guide provides a robust framework for researchers to interpret experimental data for this compound and its derivatives, ensuring scientific integrity in their characterization efforts.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). International Journal of Pharmaceutical and Life Sciences. [Link]

  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Organic Chemistry Data. [Link]

  • 1-(p-bromophenyl)-3-butylurea - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • SYNTHESIS AND EFFICIENCY OF NEW PYRIDINE, CHROMENE AND THIAZOLE CONTAINING COMPOUNDS AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS Ema - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Solved 1 H NMR spectrum of N- (para-bromophenyl) | Chegg.com. (2022, April 3). Chegg. [Link]

  • Stacked ¹H NMR spectra (400 MHz) for the reaction of 4‐Bromophenyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine As a Senior Application Scientist, evaluating the structural integrity and pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine

As a Senior Application Scientist, evaluating the structural integrity and pharmacokinetic profile of halogenated heterocyclic pharmacophores requires selecting the right analytical platform. Thiazolyl-pyridine hybrids are heavily investigated as potent anticancer agents, particularly targeting epidermal growth factor receptor (EGFR) tyrosine kinases[1]. However, their complex fragmentation behavior—driven by the competing basicities of the pyridine and thiazole nitrogens, alongside the distinct isotopic signature of bromine—presents a unique analytical challenge.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—High-Resolution Q-TOF, Triple Quadrupole (QqQ), and GC-EI-MS—for the characterization of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, providing self-validating experimental protocols and mechanistic insights.

Platform Performance Comparison

Selecting the optimal MS platform depends on whether the goal is de novo structural elucidation, high-throughput quantitation, or thermal stability profiling.

Feature / CapabilityHigh-Resolution Q-TOF LC-MS/MSTriple Quadrupole (QqQ) LC-MS/MSGC-EI-MS (Electron Impact)
Primary Application Structural elucidation, exact mass formula generation.High-throughput pharmacokinetics (PK), targeted quantitation.Volatile profiling, library matching (NIST/Wiley).
Ionization & Precursor Soft (ESI+); yields even-electron[M+H]⁺.Soft (ESI+); yields even-electron [M+H]⁺.Hard (70 eV); yields odd-electron M⁺• radical cation.
Mass Accuracy < 2 ppm (High Resolution).~0.7 Da (Unit Resolution).~0.5 Da (Unit Resolution).
Isotope Resolution Fully resolves ⁷⁹Br / ⁸¹Br fine isotopic structure.Detects nominal mass doublets (1:1 ratio).Detects nominal mass doublets (1:1 ratio).
Self-Validation Mechanism Continuous lock-mass infusion.Matrix-matched internal standards (IS).Alkane Retention Index (RI) calibration.

Mechanistic Fragmentation Analysis (The "Why")

To interpret the mass spectra of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, one must understand the causality behind its gas-phase dissociation.

1. Charge Localization & Protonation: In positive Electrospray Ionization (ESI+), protonation preferentially occurs on the pyridine nitrogen rather than the thiazole nitrogen due to its higher gas-phase basicity. This charge localization directs the subsequent Collision-Induced Dissociation (CID).

2. Thiazole Ring Retro-Cleavage: The 1,3-thiazole core is highly susceptible to retro-cleavage[2]. When energy is applied, the 1-2 (S-C) and 3-4 (N-C) bonds of the thiazole ring break. Because the charge is localized on the pyridine ring, the dominant even-electron fragment is the[Pyridyl-C≡N+H]⁺ ion. The complementary fragment, containing the bromine atom, can also retain the charge to form a protonated thioketene derivative, [Bromophenyl-C₂H₂S]⁺.

3. The Bromine Isotope Signature: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2.00 Da[3]. The loss of this doublet in lower mass fragments (e.g., m/z 105) immediately confirms the expulsion of the halogenated moiety.

Self-Validating Experimental Protocols

Protocol A: High-Resolution ESI-Q-TOF MS/MS Workflow

Designed for exact mass confirmation and mechanistic mapping.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the basic pyridine nitrogen to form the [M+H]⁺ precursor.

  • Mass Calibration (Self-Validation): Set up a dual-spray source to continuously infuse a reference lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). Causality: This compensates for micro-fluctuations in the flight tube temperature, ensuring mass accuracy remains strictly < 2 ppm throughout the run.

  • Acquisition: Isolate the precursor doublet (m/z 316.97 / 318.97) in the quadrupole.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon collision gas. Causality: Ramping the CE ensures that both low-energy peripheral cleavages (e.g., loss of HBr) and high-energy core cleavages (thiazole ring opening) are captured in a single composite MS/MS spectrum.

Protocol B: GC-EI-MS Workflow

Designed for orthogonal validation and library matching.

  • Sample Preparation: Dissolve the compound in Hexane (10 µg/mL). No derivatization is required as the molecule lacks active hydrogens (OH, NH).

  • Chromatographic Separation: Inject 1 µL (splitless) onto a non-polar HP-5MS capillary column.

  • Ionization: Operate the electron impact source at exactly 70 eV. Causality: 70 eV is the universal standard for EI-MS. It transfers enough energy to induce reproducible, extensive fragmentation that can be directly queried against NIST/Wiley libraries.

  • Validation: Run a C8-C20 alkane standard mix prior to the sample acquisition. Causality: This generates a Retention Index (RI), providing orthogonal chromatographic validation alongside the mass spectral data.

Quantitative Data & Fragment Assignments (Q-TOF)

The following table summarizes the high-resolution exact masses generated during the Q-TOF ESI+ workflow.

Fragment IdentityMolecular FormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Diagnostic Value
Protonated Precursor [C₁₄H₁₀BrN₂S]⁺316.9748318.9728Confirms intact molecule.
Loss of HBr [C₁₄H₉N₂S]⁺237.0486N/AValidates presence of labile halogen.
Protonated Thioketene [C₈H₆BrS]⁺212.9372214.9352Confirms C4-substitution on thiazole.
Bromophenyl Cation [C₆H₄Br]⁺154.9496156.9476Confirms halogenated aryl group.
Pyridyl-CN Cation [C₆H₅N₂]⁺105.0453N/ABase peak; confirms C2-pyridine linkage.

Visualizations

Workflow Start Sample: 3-[4-(4-Bromophenyl)- 1,3-thiazol-2-yl]pyridine Decision Select MS Platform Start->Decision QTOF High-Res Q-TOF LC-MS/MS (ESI+) Decision->QTOF Structural Elucidation QqQ Triple Quadrupole LC-MS/MS (ESI+) Decision->QqQ High-Throughput Quantitation GCMS GC-EI-MS (70 eV Electron Impact) Decision->GCMS Volatile/Thermal Stability Check QTOF_Out Exact Mass & Formula [M+H]+ m/z 316.9748 Isotope Pattern Confirmed QTOF->QTOF_Out QqQ_Out Targeted MRM Quantitation Transitions: 317->105, 317->155 QqQ->QqQ_Out GCMS_Out Library Matching & Radical Cations M+. m/z 316/318 GCMS->GCMS_Out

Analytical workflow decision tree for MS platform selection based on structural vs. quantitative needs.

Fragmentation Parent [M+H]+ m/z 316.9748 / 318.9728 Frag1 [Pyridyl-C≡N+H]+ m/z 105.0453 Parent->Frag1 Thiazole Cleavage Frag2 [Bromophenyl-C2H2S]+ m/z 212.9372 / 214.9352 Parent->Frag2 Thiazole Cleavage Frag3 [Bromophenyl]+ m/z 154.9496 / 156.9476 Parent->Frag3 Loss of Thiazole-Pyridine Frag4 [M+H - HBr]+ m/z 237.0486 Parent->Frag4 Loss of HBr (80/82 Da) Frag2->Frag3 Loss of C2H2S (58 Da)

ESI-MS/MS fragmentation pathways of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine [M+H]+.

Sources

Validation

HPLC Method Validation for 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine: A Column Chemistry Comparison Guide

The structural complexity of heterocyclic pharmaceutical intermediates demands rigorous analytical control. The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine presents a unique chromatographic challenge: it comb...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural complexity of heterocyclic pharmaceutical intermediates demands rigorous analytical control. The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine presents a unique chromatographic challenge: it combines a highly lipophilic bromophenyl moiety with a weakly basic thiazole ring and a strongly basic pyridine nitrogen (pKa ~5.2).

This guide provides an in-depth, objective comparison of stationary phase chemistries for the purity analysis of this compound. Furthermore, it details a self-validating High-Performance Liquid Chromatography (HPLC) protocol and outlines the validation framework required by the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must understand the causality behind the analyte's behavior in a reversed-phase system:

  • The Pyridine Nitrogen (Basic Center): At a neutral pH, the unprotonated pyridine nitrogen strongly interacts with residual, ionized silanol groups ( Si−O− ) on the surface of standard silica columns. This secondary ion-exchange interaction is the primary cause of severe peak tailing in heterocyclic analysis.

  • The Bromophenyl Group (Hydrophobic/Polarizable): Halogens increase lipophilicity (LogP ~4.5) and introduce polarizability. This requires a stationary phase capable of handling strong hydrophobic retention and a mobile phase with excellent mass transfer properties.

  • The Conjugated System: The extended π -conjugation across the three rings provides strong UV chromophores, making Photodiode Array (PDA) detection highly sensitive, with an optimal wavelength typically around 310 nm[2].

To mitigate silanol interactions, the mobile phase pH must be driven down to ~2.5 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA). This fully protonates the pyridine ring ( N→NH+ ) and suppresses silanol ionization ( Si−O−→Si−OH ), forcing the separation to rely purely on hydrophobic partitioning[2].

Product Comparison: Selecting the Optimal Stationary Phase

To establish the most robust method, we compared three distinct column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Comparative Performance Data
Column ChemistryParticle TechnologyTailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity AVerdict
Standard C18 Fully Porous Silica (Uncapped)1.858,5001.4Suboptimal. Severe peak tailing due to basic pyridine-silanol interactions. Fails USP tailing criteria.
Phenyl-Hexyl Core-Shell Silica1.3014,2002.1Good. Offers alternative selectivity via π−π interactions with the aromatic rings.
Hybrid End-capped C18 Ethylene Bridged Hybrid (BEH)1.0518,5003.5Optimal. Superior peak symmetry and efficiency. The hybrid backbone eliminates residual silanol activity.

G A 1. Analyte Profiling (pKa ~5.2, High LogP) B 2. Column Screening (Hybrid C18 vs Phenyl-Hexyl) A->B C 3. Mobile Phase Tuning (0.1% TFA, pH 2.5) B->C D 4. Gradient Optimization (Acetonitrile / Water) C->D E 5. Final Method (Ready for ICH Validation) D->E

Fig 1. Step-by-step HPLC method development workflow for basic heterocycles.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism; the analytical run is automatically aborted if the system fails to meet predefined performance metrics prior to sample analysis.

Chromatographic Conditions
  • Column: Hybrid End-capped C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.5)

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure)

  • Detection: PDA at 310 nm

  • Injection Volume: 10 µL

Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 20% 80% B (Linear gradient to elute the lipophilic bromophenyl derivative)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 20% B

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step-by-Step Execution & System Suitability
  • Preparation: Dissolve 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine reference standard in a diluent of 50:50 Water:Acetonitrile to yield a 100 µg/mL solution.

  • SST Injection: Inject the standard solution six consecutive times.

  • Self-Validation Gate: The system is deemed suitable only if:

    • Area %RSD 1.0%

    • Retention Time %RSD 0.5%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 10,000

  • Sample Analysis: Proceed with injecting unknown samples and forced degradation blanks.

Method Validation per ICH Q2(R2) Framework

Following the optimization of the method, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous risk-based robustness testing[3].

Specificity & Forced Degradation

Specificity proves that the method can accurately measure the analyte in the presence of impurities and degradation products[4].

  • Protocol: Subject the compound to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light for 24 hours[5].

  • Causality: The thiazole ring is susceptible to oxidative cleavage, while the bromophenyl moiety may undergo photolytic dehalogenation. Using the PDA detector, we extract the peak purity angle and compare it to the peak purity threshold. If Angle < Threshold, the peak is spectrally homogenous and free from co-eluting degradants.

Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards ranging from 25% to 150% of the target working concentration (25, 50, 75, 100, 125, 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the active pharmaceutical ingredient (API) into a placebo matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%[2].

Precision & Robustness
  • Precision: Assessed via Repeatability (6 preparations by the same analyst on the same day) and Intermediate Precision (different analyst, different day, different HPLC system). Acceptance criteria: %RSD 2.0%.

  • Robustness: Deliberately vary critical method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5°C, Mobile Phase pH ± 0.2 units). The updated ICH Q2(R2) framework highly recommends using a Design of Experiments (DoE) approach to map the method's operable design region (MODR)[1].

G Core ICH Q2(R2) Validation Spec Specificity (Peak Purity via PDA) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (%RSD ≤ 2.0%) Core->Prec Rob Robustness (DoE Approach) Core->Rob

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities ResearchG

Sources

Comparative

FT-IR Spectroscopic Benchmarking of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Structural & Mechanistic Profiling The compound 3-[4-(4-Bromophenyl)-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Structural & Mechanistic Profiling

The compound 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine represents a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel antimicrobials[1]. Structurally, it integrates an electron-deficient pyridine ring, a central 1,3-thiazole core, and a lipophilic 4-bromophenyl moiety.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical orthogonal validation tool alongside NMR and Mass Spectrometry for this class of molecules. The unique electronic communication (mesomeric and inductive effects) between these three rings significantly influences their vibrational modes.

Mechanistic Causality of Key Absorption Bands
  • C=N and C=C Stretching (1580–1635 cm⁻¹): The conjugated system across the pyridine and thiazole rings creates distinct high-intensity stretching vibrations. The electron-withdrawing nature of the pyridine nitrogen slightly deshields the thiazole core, typically shifting the C=N stretch to the higher frequency range of ~1615–1632 cm⁻¹[2].

  • C–S Stretching (720–750 cm⁻¹): A definitive hallmark of the 1,3-thiazole heterocycle. The polarizability of the sulfur atom results in a sharp, distinct band around 725–744 cm⁻¹[2].

  • C–Br Stretching (580–660 cm⁻¹): The heavy mass of the bromine atom on the phenyl ring drops the C–X stretching frequency deep into the far-fingerprint region. This vibration is highly diagnostic and typically observed around 630–666 cm⁻¹[2][3].

Comparative FT-IR Spectral Benchmarking

To objectively evaluate the spectral fingerprint of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine, it is essential to compare it against structurally adjacent alternatives. This comparative approach allows researchers to rapidly identify functional group substitutions during structure-activity relationship (SAR) campaigns.

Table 1: Comparative FT-IR Absorption Bands (cm⁻¹)
Vibrational ModeTarget: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridineAlternative 1: Chloro-Analog (C-Cl substitution)Alternative 2: Des-Pyridine Analog (Phenyl substitution)Alternative 3: Des-Bromo Analog (Unsubstituted Phenyl)
Aromatic C–H Stretch ~3113~3115~3105~3110
Thiazole/Pyridine C=N Stretch ~1615~1618~1605~1612
Aromatic C=C Stretch ~1586~1590~1580~1585
Thiazole C–S Stretch ~730~732~725~728
Halogen C–X Stretch ~631 (C–Br) ~805 (C–Cl) ~631 (C–Br) Absent

Key Analytical Insights:

  • Halogen Shift (Target vs. Alternative 1): Substituting bromine for chlorine induces a massive high-frequency shift in the C–X band from ~631 cm⁻¹ to ~805 cm⁻¹ due to the lower atomic mass and higher electronegativity of chlorine[3].

  • Pyridine Deletion (Target vs. Alternative 2): Replacing the pyridine ring with a standard phenyl ring removes the secondary C=N stretching band and shifts the primary thiazole C=N stretch to a lower frequency (~1605 cm⁻¹) due to the loss of the strongly electron-withdrawing pyridinyl nitrogen[1][2].

Self-Validating FT-IR Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring the FT-IR spectrum of solid-state thiazole-pyridine derivatives.

Phase 1: Sample Preparation (KBr Pellet Method)
  • Step 1: Desiccation. Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O–H stretching artifact at ~3400 cm⁻¹ and a scissoring band at ~1640 cm⁻¹, which perfectly overlaps with and masks the critical C=N thiazole stretch.

  • Step 2: Micronization. Grind 1–2 mg of the target compound with 100 mg of anhydrous KBr in an agate mortar until the particle size is strictly below 2 μm.

    • Causality: If particles are larger than the wavelength of the incident IR radiation (typically 2.5 to 25 μm), it triggers the Christiansen effect—anomalous scattering that severely distorts baseline linearity and peak symmetry.

  • Step 3: Pressing. Transfer the finely milled powder to a standard 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

Phase 2: Data Acquisition & Processing
  • Step 4: Background Calibration. Acquire a background spectrum of a blank KBr pellet immediately before the sample.

    • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor fluctuate constantly. A real-time background subtraction acts as an internal control, validating that the final peaks belong exclusively to the molecule.

  • Step 5: Spectral Scanning. Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 64 co-added scans.

    • Causality: 64 scans provide the optimal mathematical balance between acquisition time and the signal-to-noise ratio (SNR), ensuring that the weak C–Br stretching bands in the far-fingerprint region are easily distinguishable from instrumental noise.

  • Step 6: Baseline Correction. Apply a polynomial baseline correction to the raw data.

    • Causality: Corrects for any residual Mie scattering caused by imperfect pellet transparency, ensuring accurate quantitative integration of peak areas if required.

Workflow Visualization

FTIR_Protocol N1 Anhydrous KBr Desiccation N2 Micronization (<2 μm) N1->N2 N3 Pellet Pressing (10 Tons) N2->N3 N4 Background Scan N3->N4 N5 Sample Scan (64 Scans) N4->N5 N6 Baseline Correction N5->N6 N7 Peak Assignment (C=N, C-S, C-Br) N6->N7 N8 Structural Confirmation N7->N8

Self-validating FT-IR workflow for thiazole-pyridine derivatives.

References

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Synthesis, spectroscopic and antibacterial studies of some schiff bases of 4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidine. Arabian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine proper disposal procedures

The safe and compliant disposal of complex heteroaromatic compounds is a critical operational pillar in modern drug development and chemical research. Handling 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine requires a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of complex heteroaromatic compounds is a critical operational pillar in modern drug development and chemical research. Handling 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine requires a precise understanding of its molecular architecture to prevent environmental contamination, ensure laboratory safety, and maintain strict regulatory compliance.

As an application scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these protocols, your laboratory can build self-validating safety systems that protect personnel and streamline waste logistics.

Chemical Profiling & Mechanistic Causality

The disposal pathway for any chemical is dictated by its structural liabilities. 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine contains three distinct functional moieties that govern its end-of-life management:

  • The 4-Bromophenyl Group: The presence of a covalently bound halogen (bromine) strictly classifies this compound—and any solvent system containing it—as Halogenated Organic Waste [1][2].

  • The Pyridine Ring: Introduces basicity and potential aquatic toxicity, strictly prohibiting any form of drain or sewer disposal[3][4].

  • The 1,3-Thiazole Ring: A sulfur-nitrogen heterocycle that complicates thermal destruction.

The Causality of Segregation: Why must this compound be isolated from general organic waste? During thermal destruction (incineration), halogenated compounds release highly corrosive hydrogen bromide (HBr) gas. If inadvertently routed to a non-halogenated waste stream, standard incineration facilities lack the necessary acid gas scrubbers. This leads to severe equipment degradation and the potential atmospheric release of highly toxic brominated dioxins and furans[5][6]. Furthermore, the nitrogen and sulfur from the pyridine and thiazole rings generate NOx and SOx during combustion, reinforcing the absolute requirement for processing at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with advanced scrubbing technology[6][7].

Waste Segregation Matrix

To prevent cross-contamination and the exponential inflation of disposal costs, all waste streams containing this compound must be categorized accurately[2][8].

Waste MatrixPrimary Solvent / DiluentRequired Waste CategoryOperational Rationale
Pure Compound N/A (Solid Powder)Solid Halogenated WasteBulk bromine content requires specialized high-temperature thermal destruction.
Reaction Mother Liquor Dichloromethane (DCM)Liquid Halogenated WasteBoth the solute and the solvent are halogenated; direct routing required.
HPLC Effluent Acetonitrile / WaterLiquid Halogenated WasteThe brominated solute cross-contaminates the otherwise non-halogenated solvent stream.
Contaminated Consumables Vials, Pipette TipsSolid Halogenated WasteMust not be placed in general trash. Empty acute containers require triple-rinsing[2].

Operational Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems. Each step includes a verification check to ensure the protocol cannot proceed if safety or compliance is compromised.

Protocol A: Disposal of Liquid Waste (Solutions & Effluents)
  • Segregation & Verification: Ensure the target waste carboy is strictly designated for Halogenated Organic Solvents.

    • Validation: Check the accumulation log. Never mix this waste with non-halogenated streams, as the covalently bound bromine will cross-contaminate the entire volume, doubling disposal costs[2][9].

  • Controlled Transfer: In a certified fume hood, use a dedicated, grounded funnel to slowly transfer the solution into the carboy.

  • Headspace Management: Fill the container only to 80-90% capacity.

    • Validation: Visually confirm the liquid level is below the shoulder of the carboy. This allows air space for vapor expansion and prevents pressure-induced ruptures[1].

  • Sealing & RCRA Labeling: Cap the container tightly immediately after transfer. Funnels must never be left in the bottle mouth[1].

    • Validation: Ensure the hazardous waste label explicitly reads "Halogenated Organic Waste" and spells out the full chemical name (3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine). Do not use abbreviations or chemical structures, per EPA RCRA Subpart K requirements[1][10].

Protocol B: Disposal of Solid Waste (Bulk Powder & Consumables)
  • Collection: Gather all unreacted bulk powder, contaminated weighing paper, and sample vials.

  • Containment: Place items into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene, HDPE). Glass should not be used if fluorine-containing acids were part of the reaction matrix[1].

  • Triple-Rinsing (For Glassware Recovery): If reusing glassware, it must be triple-rinsed with a compatible solvent capable of dissolving the compound.

    • Validation: Each rinse must equal ~5% of the container's volume, and the rinsate must be collected and disposed of as Liquid Halogenated Waste[2].

Spill Response & Decontamination

Chemical spills must be cleaned up immediately, and all materials used in the process must be treated as hazardous waste[2][8].

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Solid Spill Containment: Do not sweep dry powder, as this aerosolizes the toxic pyridine derivative.

    • Action: Moisten the powder slightly with a compatible, low-volatility solvent (e.g., isopropanol) to bind the dust, or use a specialized HEPA-filtered vacuum designed for hazardous chemicals.

  • Liquid Spill Containment: Absorb solutions using inert materials (e.g., vermiculite or universal spill pads).

  • Disposal of Cleanup Materials: Place all saturated absorbents and contaminated PPE into a designated solid halogenated waste container. Label immediately as "Spill Cleanup - Halogenated Organics"[8].

Waste Routing Decision Workflow

The following logic tree dictates the operational flow for classifying and routing waste generated by this compound.

G Start 3-[4-(4-Bromophenyl)- 1,3-thiazol-2-yl]pyridine Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid SolidWaste Solid Halogenated Organic Waste Stream Solid->SolidWaste SolventCheck Primary Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent LiquidWaste Liquid Halogenated Organic Waste Stream HaloSolvent->LiquidWaste Direct Route NonHaloSolvent->LiquidWaste Cross-Contaminated by Bromine Incineration EPA-Permitted TSDF: High-Temp Incineration with Acid Gas Scrubbers SolidWaste->Incineration LiquidWaste->Incineration

Workflow for the classification and disposal of brominated thiazolyl-pyridine waste.

References[1] Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Source: National Research Council (via HKUST). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHknItMj65KG2tyL2wcAYr5QQzq8q0n0bdlqRkv_Ab66iP_2KO6RVt_ETwfYJLqZoNq789RCpAhnmK9Z_AI7iEeiZz-cyz5ZZWhz1tGTtr7asgBuDxk_oC5xnFzL-v8AFaRS1HBslPxxdvzfqLIZBm75A9A[3] Title: Hazardous Waste and Disposal. Source: American Chemical Society (ACS). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLXZBDkwhVQ2JFMEZDbrG2EWpbSt1ZkgzL3PRLYOOBwhsQRIDmL8dYvbvLq2xXeXGW1N_6PueejLsGK0AY4nKx1tYpPSzE6F3P8fsE_6CsOg1jRkKl9i0lvJ6herhmaRXGRw8vyD01thLfOqXJcLRGFRVa41ALYXaHmtsk-aMOzIyMuXzaw_QCG_cmycsO2Q1M-ygI8F7WnFKO8xWNXUmD3iyiAee1Hl3dZeo=[2] Title: Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs_HyCzEFE1v4OiehIRk3urqLUXdQKHziUVwOWZcHNGyFNtSCdYe_ML4J36_9udQcaNeLugBHl5yKrLEdwOY5PyQ6qfzpCaJuCdmCv4KPTq9t2vGzgDnno1xxqYCBKqchWNhxRITOIp5m14mYNysNPwRPJanF2jkrubQzJkD2T4nwvKUUU64_VYwc10VX3ifn1vqWpmMC0z99R6SHwh8ZBwdp0AMkCk3y5x53R[4] Title: Chemical Hygiene Plan. Source: USDA ARS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ZW9u4WZ99EyRDdHAm38mybZC4Rq2-n1uvle2RsuAT580f-sIZabvPtyT8wP8uNAequtcpa0Hq6Zd7VHdjegSudtNtX-igDjohLPF_hAQMqGLbVTVPpF3VO3Aw2DWQ0LqTeY8rD4qCzqoUspNRR6mazT5Q2CbyKifq8ze_i3-eY2_RafA-V3aM7ZhU84MsxnW6VPuRV00TAtVRZQVmfIwSTjpP7sRrg==[7] Title: Less is Better: Guide to Minimizing Waste in Laboratories. Source: American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNC3igRzmGude1IVasAOqx6OHmpgEUqobWiimB2GEijl1p2Xd7NS9DwTKOXgoOVl-jyD-K-e1OG-tQKnf72z5w6jla0x7YiapVqvOYPLpmmqHGfnRgwG2EIbcEKHnCgbcn6_wSTgYymG2_sMMgdNZgQGQvcrT2xAKvnZ3KeOJPWl8bYX77N_xssivpuXPPThqNKOK2jbPg_bMH2p_vZmYr2E5oa-36BR0KInP0[8] Title: Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt Environmental Health and Safety. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDg2VbRVQnMWh20xYwUzqAvWAotdZwbmZKwoR3CCtYSc189M4ABn5bBECjyXxsf6orzGmQ9aKe4N-gF-S-asrgDuBZZx1Z3o0n1dkE82r0qTs7ZXRqIlLoeC8UaVeX7NFJ3t-Bv8X_f23f314aTSMWR3zlo6E_DcWMKV_cjIwj0s3ZLMA0q2ksuVJwEuA=[10] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: US EPA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlDd0lAwmGco5UX394umM8Ce7RudDKRC07dkWwMXFV3Im7ZBwzA0J--wWc9YDWYM0jzhXPxi48bJhbtbRF74Cw2Aqyh6GPZu9Dwj87xiSno3bCivn29jvCVq9T0w5K_hPT1Z-7hTwvfMwsLm1u9I_i5gtL0hU1-Nl4iOfxx6yZJxjHAdiTFLzDOlrpbkk3RC0Ch7LNZtglfLWCCJlOp_5zLYB3[5] Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Source: P2 InfoHouse / US EPA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgs1aF8hcfdEV1URxgzqo0pB3fdwyNme_B81x3g37_gzSJ2rdYJ2ztILYe_POOEfSLIKSlO5PHAz5WjawOhii0M5WTVmhPIgCAvzmsdcl9tqfBmKu7x7ZjCqs2vRhDsZl84aA=[9] Title: Organic Solvents | Environment, Health and Safety. Source: Cornell University. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKMNHE6syxJ09B4qdIrqpyQSzH6okzyLJB9jqHLnoogrhMkU9nLm0He9mU9GeGmdnsXbAFG97H8ajxMwvEcQsoZV4cB1EYqRFNVYOVEFBWJ4hvtI75zLdvwYo914cn6dk8eWX2FUJ5xjA9YUtjxb_2ngIAd4uMqXNbIwK9-N6poTN8B9y4oLWvhZqcZoprjiPc98l3gP0xi_J1FzgosoVTsq_xyrkd7WEk02qYV-FVJHo=[6] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: US EPA. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1YH0ATW53ipW50LJfQodP1nRCPQo_8FjNcHvQ26K4148nR3XCfE_xjWcgsDKkut3JliX5RzqBMtdMOfyK_pDIqSh-M8TzoUZJKYQOC2Li9Z1R9k6NLSE-VE0smZQxDgIoNndfLZkvOZb-6LNaZjj8Zz83

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
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